D-Sorbitol-d2-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2,3-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D,5D |
InChI Key |
FBPFZTCFMRRESA-XUXORYHZSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@]([2H])([C@@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Sorbitol-d2-1: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of D-Sorbitol-d2-1, a deuterated analog of D-Sorbitol. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines relevant experimental applications, and visualizes associated biochemical pathways. This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, offering a high degree of accuracy for pharmacokinetic and metabolic studies of D-Sorbitol and related compounds. This guide serves as a central resource for understanding and effectively utilizing this compound in a laboratory setting.
Introduction
D-Sorbitol, a six-carbon sugar alcohol, is a naturally occurring polyol found in various fruits and is also synthetically produced by the reduction of glucose.[1] It is widely used in the pharmaceutical industry as a sugar substitute, stabilizing excipient, humectant, and osmotic laxative.[2][3] The study of its metabolic fate and pharmacokinetic profile is crucial for drug formulation and understanding its physiological effects.
This compound is a stable isotope-labeled version of D-Sorbitol, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). The near-identical physicochemical properties to the unlabeled analyte, combined with its distinct mass, allow for precise correction of matrix effects and variations during sample preparation and analysis.
Chemical Properties and Structure
This compound is characterized by the incorporation of two deuterium atoms at the C1 position. Its fundamental chemical and physical properties are summarized below, with data for its non-labeled counterpart, D-Sorbitol, provided for comparison.
Quantitative Data Summary
| Property | This compound | D-Sorbitol (for comparison) |
| Synonyms | Sorbitol-d2-1; D-Glucitol-d2-1 | D-Glucitol; Sorbitol |
| CAS Number | 2714432-33-2 | 50-70-4[1] |
| Molecular Formula | C₆H₁₂D₂O₆ | C₆H₁₄O₆[1] |
| Molecular Weight | ~184.18 g/mol (Theoretical) | 182.17 g/mol [1] |
| Isotopic Purity | Not publicly available | N/A |
| Appearance | White to off-white solid | White, hygroscopic solid[4] |
| Melting Point | Data not available | 110-112 °C[4] |
| Solubility | Soluble in water | Very soluble in water (220 g/100mL at 20°C)[4] |
Chemical Structure
The chemical structure of this compound is identical to that of D-Sorbitol, with the exception of the isotopic labeling at the C1 position.
-
IUPAC Name: (2R,3R,4R,5S)-Hexane-1,1-d2-1,2,3,4,5,6-hexol
-
SMILES: OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--C([2H])([2H])O">C@@HO
-
InChI Key: FBPFZTCFMRRESA-JGWLITMVSA-N (for unlabeled)
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Below is a generalized protocol for the quantification of D-Sorbitol in a biological matrix using this compound as an internal standard.
General Protocol: Quantification of D-Sorbitol in Plasma using LC-MS/MS
Objective: To determine the concentration of D-Sorbitol in plasma samples.
Materials:
-
D-Sorbitol (analyte standard)
-
This compound (internal standard, IS)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system with an appropriate column (e.g., HILIC)
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of D-Sorbitol in water.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in water.
-
-
Preparation of Calibration Curve and Quality Control Samples:
-
Serially dilute the D-Sorbitol stock solution with drug-free plasma to prepare calibration standards at concentrations ranging from, for example, 10 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution (e.g., 1 µg/mL in water).
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Isocratic or a shallow gradient appropriate for separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Monitor the following MRM transitions (example values, should be optimized):
-
D-Sorbitol: Q1/Q3 (e.g., m/z 181.1 -> 89.1)
-
This compound (IS): Q1/Q3 (e.g., m/z 183.1 -> 90.1)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of D-Sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Workflows
The Polyol Pathway
D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway is particularly active in tissues that do not have insulin-sensitive glucose transport and can be implicated in diabetic complications due to the accumulation of sorbitol.[5]
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow for Internal Standard-Based Quantification
The use of a deuterated internal standard like this compound is fundamental to achieving accurate quantification in complex biological matrices. The following diagram illustrates a typical workflow.
Caption: General workflow for LC-MS/MS quantification using a deuterated internal standard.
Conclusion
This compound is an essential tool for the accurate and precise quantification of D-Sorbitol in various biological and pharmaceutical samples. Its chemical and physical properties closely mimic those of the endogenous analyte, making it an excellent internal standard for mass spectrometry-based methods. This guide provides foundational information on its properties, a generalized experimental protocol for its application, and visualizations of its role in the polyol pathway and in a typical quantitative workflow. This information is intended to support researchers and drug development professionals in the effective use of this compound for their analytical needs.
References
What is D-Sorbitol-d2-1 and its primary use in research?
For Immediate Release
This technical guide provides a comprehensive overview of D-Sorbitol-d2-1, a deuterium-labeled stable isotope of D-Sorbitol, for researchers, scientists, and drug development professionals. This document details its primary applications in research, physicochemical properties, and experimental methodologies.
Core Concepts: Understanding this compound
This compound is a synthetically modified form of D-Sorbitol where two hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis, where it serves as an excellent internal standard.[1][2] Its chemical properties are nearly identical to those of its unlabeled counterpart, D-Sorbitol, a naturally occurring sugar alcohol.[3]
D-Sorbitol itself is a six-carbon sugar alcohol produced by the reduction of glucose.[3][4] It is found in various fruits and is also synthesized for use as a sugar substitute, humectant, and pharmaceutical excipient.[3][4]
Physicochemical Properties
The key physicochemical properties of D-Sorbitol and its deuterated form are summarized in the table below for easy comparison.
| Property | D-Sorbitol | This compound |
| Chemical Formula | C₆H₁₄O₆[4][5] | C₆H₁₂D₂O₆ |
| Molecular Weight | 182.17 g/mol [4][5][6] | Approximately 184.18 g/mol |
| CAS Number | 50-70-4[4][5][6] | 2714432-33-2[1] |
| Appearance | White crystalline powder or granules[7] | White solid |
| Solubility | Very soluble in water[7] | Expected to be very soluble in water |
| Melting Point | 98-100 °C[5] | Not specified, but expected to be similar to D-Sorbitol |
Primary Use in Research: An Internal Standard for Quantitative Analysis
The predominant application of this compound in a research setting is as an internal standard for the accurate quantification of D-Sorbitol in biological matrices using mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS).[1]
The principle behind its use is that this compound behaves chemically and physically in an almost identical manner to the endogenous D-Sorbitol during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the analyte during sample processing can be corrected for, leading to more accurate and precise quantification.
Below is a generalized workflow for the use of this compound as an internal standard.
Experimental Protocol: Quantification of D-Sorbitol in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of D-Sorbitol in human plasma using this compound as an internal standard.
Materials and Reagents
-
D-Sorbitol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of a this compound working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sorbitol.
-
Mobile Phase A: 20 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 90% B) and decreasing to a lower percentage is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for sorbitol.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor to product ion transitions for D-Sorbitol and this compound need to be optimized for the specific instrument used. As a starting point for D-Sorbitol, a precursor ion of [M-H]⁻ at m/z 181.1 and for this compound, a precursor ion of [M-H]⁻ at m/z 183.1 can be monitored. The fragmentation of these precursor ions will yield specific product ions that should be determined empirically.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Sorbitol | 181.1 | To be determined | To be optimized |
| This compound | 183.1 | To be determined | To be optimized |
Other Research Applications
Beyond its primary role as an internal standard, D-Sorbitol and its labeled isotopes are crucial in metabolic and pharmacokinetic research.
Metabolic Research: The Polyol Pathway
D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[8] This pathway is particularly significant in the context of diabetes, as hyperglycemia can lead to an overactivation of this pathway, resulting in the accumulation of sorbitol in tissues.[8] This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.
Deuterium-labeled sorbitol can be used in metabolic flux analysis to trace the flow of metabolites through the polyol pathway and connected metabolic networks. By introducing labeled sorbitol to cells or organisms, researchers can track its conversion to fructose and other downstream metabolites, providing insights into the dynamics of these pathways in health and disease.
Pharmacokinetic and Drug Bioavailability Studies
D-Sorbitol is widely used as an excipient in oral liquid drug formulations.[5][6] Research has shown that sorbitol can significantly impact the absorption and bioavailability of certain drugs.[5][6] It can act as an osmotic laxative, increasing gastrointestinal motility and potentially reducing the time available for drug absorption.[9]
Studies investigating these drug-excipient interactions often involve the co-administration of a drug with and without sorbitol to assess its effect on the drug's pharmacokinetic profile (e.g., Cmax, AUC). In such studies, this compound could be used to simultaneously track the absorption and disposition of the sorbitol excipient itself, providing a more complete picture of the interaction.
Conclusion
This compound is a powerful and essential tool for researchers in analytical chemistry, drug development, and metabolic research. Its primary application as an internal standard in mass spectrometry enables the accurate and precise quantification of D-Sorbitol in complex biological matrices. Furthermore, the use of deuterium-labeled sorbitol in metabolic flux analysis and pharmacokinetic studies provides valuable insights into the polyol pathway and drug-excipient interactions. This technical guide serves as a foundational resource for the effective application of this compound in scientific investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sorbitol - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. D-Sorbitol | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. mpbio.com [mpbio.com]
An In-depth Technical Guide to D-Sorbitol-d2-1: Properties, Metabolism, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Sorbitol-d2-1, a deuterated isotopologue of the sugar alcohol D-Sorbitol. This document details its chemical properties, metabolic pathways, and its applications in research and drug development, with a focus on its use as a tracer in metabolic studies.
Core Data Presentation
| Property | D-Sorbitol | This compound (Assumed D-Sorbitol-1,1-d2) | Data Source |
| CAS Number | 50-70-4 | 1931877-15-4 (for D-Sorbitol-d2) | [1][2][3][4] |
| Molecular Formula | C₆H₁₄O₆ | C₆H₁₂D₂O₆ | - |
| Molecular Weight | 182.17 g/mol | Approx. 184.18 g/mol | [1][2][3] |
| Synonyms | D-Glucitol | D-Glucitol-d2 | [1] |
Metabolic Pathway: The Polyol Pathway
D-Sorbitol is primarily metabolized through the polyol pathway, a two-step process that converts glucose to fructose. This pathway is particularly significant in tissues that can develop complications from diabetes, such as the lens, retina, and peripheral nerves. The overexpression of this pathway during hyperglycemia is implicated in the pathogenesis of diabetic complications.
The metabolic fate of this compound would follow the same pathway, with the deuterium labels serving as tracers to elucidate the flux and dynamics of this metabolic route.
Signaling Pathway Diagram
The following diagram illustrates the polyol pathway, showing the conversion of glucose to sorbitol and then to fructose, along with the enzymes and cofactors involved.
Caption: The Polyol Pathway of Sorbitol Metabolism.
Experimental Protocols
The primary application of this compound is in metabolic flux analysis to quantify the activity of the polyol pathway. Below is a generalized experimental workflow for such a study using stable isotope labeling.
Experimental Workflow: Metabolic Flux Analysis of the Polyol Pathway
Caption: Workflow for Polyol Pathway Flux Analysis.
Detailed Methodologies
1. Cell Culture and Isotope Labeling:
-
Cells or tissues are cultured in a suitable medium.
-
The medium is then replaced with a medium containing a known concentration of this compound.
-
Incubation time is optimized based on the expected rate of metabolism. Time-course experiments are often performed to capture the dynamic changes in metabolite concentrations.
2. Metabolite Extraction:
-
At designated time points, the metabolic activity is rapidly quenched, typically by using cold methanol or by flash-freezing in liquid nitrogen.
-
Intracellular metabolites are then extracted using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
3. Analytical Measurement:
-
The extracted metabolites are analyzed by mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC).
-
LC-MS/MS is often preferred for its sensitivity and specificity in distinguishing between labeled and unlabeled metabolites.
4. Data Analysis and Flux Calculation:
-
The peak areas of the deuterated and non-deuterated forms of sorbitol and its downstream metabolites (e.g., fructose) are measured.
-
This data is used to calculate the rate of appearance of the labeled species and the rate of disappearance of the unlabeled species, which allows for the determination of the metabolic flux through the polyol pathway.
Applications in Drug Development
The use of deuterated compounds like this compound is a valuable tool in drug development for several reasons:
-
Pharmacokinetic Studies: Deuterium labeling can alter the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect. Studying the pharmacokinetics of deuterated versus non-deuterated compounds can provide insights into their metabolic stability and clearance pathways.[5]
-
Mechanism of Action Studies: Tracing the metabolic fate of a labeled drug or metabolite can help elucidate its mechanism of action and identify its molecular targets.
-
Disease Modeling: In the context of diabetes research, this compound can be used to precisely measure the flux through the polyol pathway in various tissues under different glycemic conditions. This can aid in the development and evaluation of drugs that target aldose reductase, the rate-limiting enzyme of this pathway.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. D(-)-Sorbitol CAS 50-70-4 | 107758 [merckmillipore.com]
- 3. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 0892 - D-SORBITOL [inchem.org]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity and Labeling Efficiency of D-Sorbitol-d2-1
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Isotopic Purity of Deuterated D-Sorbitol
The following table summarizes the typical isotopic purity for a commercially available deuterated D-Sorbitol analogue, D-Sorbitol-d8, and provides a template for documenting the specifications of D-Sorbitol-d2-1.
| Compound | Isotopic Purity (atom % D) | Chemical Purity | Notes |
| D-Sorbitol-1,1,2,3,4,5,6,6-d8 | 98 - 99%[1][2] | ≥99% (CP)[1] | Data from commercial suppliers. |
| D-Sorbitol-d2 | Hypothetical Data | Hypothetical Data | Specific data for this compound is not publicly available. This row serves as a template. |
Experimental Protocols
The determination of isotopic purity and labeling efficiency of deuterated compounds like this compound relies primarily on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Purity Determination
Mass spectrometry is a powerful technique to determine the isotopic enrichment of a labeled compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., water, methanol).
-
Prepare a series of dilutions to obtain a final concentration appropriate for the mass spectrometer, typically in the low µg/mL to ng/mL range.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to resolve the isotopic peaks.
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in the region of the expected molecular ion of this compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled D-Sorbitol (M+0) and the deuterated this compound (M+2).
-
Measure the peak intensities or areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(M+2) / (Intensity(M+0) + Intensity(M+2))] x 100
-
NMR Spectroscopy for Positional and Quantitative Analysis
NMR spectroscopy, particularly ¹H (Proton) and ²H (Deuterium) NMR, is invaluable for confirming the position of the deuterium labels and quantifying the degree of deuteration.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The concentration should be adequate to obtain a good signal-to-noise ratio, typically in the mg/mL range.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of the signal at the position corresponding to the proton at the C-1 position of sorbitol will indicate successful deuteration at that site.
-
Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of the labeling efficiency.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
A signal will be present at the chemical shift corresponding to the deuterium at the C-1 position.
-
The integration of this signal, when compared to a deuterated internal standard of known concentration, can be used to determine the concentration of the deuterated species and thus the labeling efficiency.
-
Visualizations
Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound like this compound.
Caption: General workflow for determining the isotopic purity and labeling efficiency of this compound.
This guide provides a foundational understanding of the critical parameters and methodologies for the quality assessment of this compound. For specific applications, validation of these methods is essential to ensure accurate and reliable results.
References
The Pervasive Presence of Sorbitol: A Technical Guide to its Natural Abundance and Analysis in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural abundance of sorbitol across a range of biological samples, from common fruits to human tissues. It provides a comprehensive overview of the metabolic pathways governing sorbitol synthesis and catabolism, with a particular focus on the implications for human health, most notably in the context of diabetes mellitus.
This document is designed to be a practical resource, offering detailed experimental protocols for the extraction and quantification of sorbitol from various biological matrices. Furthermore, it includes visualizations of key metabolic and experimental workflows to facilitate a deeper understanding of the underlying principles.
Section 1: Natural Abundance of Sorbitol
Sorbitol, a sugar alcohol, is widely distributed in nature, playing diverse roles in the physiology of plants and animals. Its presence in various biological samples is of significant interest to researchers in fields ranging from food science to medicine.
Sorbitol in Fruits and Plants
Sorbitol is a primary photosynthetic product in many plant species, particularly in the Rosaceae family. It serves as a transport carbohydrate and an osmoprotectant. The concentration of sorbitol in fruits can vary significantly depending on the species, cultivar, and stage of ripeness.
| Fruit | Sorbitol Concentration (mg/g Fresh Weight) |
| Apple | 1.5 - 5.0[1][2] |
| Apricot | 0.8 - 13.0[1][3] |
| Blackberry | Generally low, with some exceptions up to 4.0[1][4] |
| Cherry | 20.0[1] |
| Nectarine | 13.0[1] |
| Peach | 10.0[1] |
| Pear | 30.0[1] |
| Plum | 20.0[1] |
| Prune (dried plum) | 110.0 - 147.0[1][4] |
| Date | 20.0[1] |
| Fig (dried) | Data not available |
| Raisin | 10.0[1] |
Sorbitol in Human Tissues and Fluids
In humans, sorbitol is an intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. Under normal physiological conditions, sorbitol is present at low concentrations in various tissues and fluids. However, in hyperglycemic states, such as in individuals with diabetes mellitus, the activity of the polyol pathway increases, leading to the accumulation of sorbitol in insulin-independent tissues. This accumulation is implicated in the pathogenesis of diabetic complications.
| Biological Sample | Condition | Sorbitol Concentration |
| Plasma/Serum | Non-diabetic | 5.2 ± 1 nmol/mL (0.164 ± 0.044 mg/L)[5][6] |
| Diabetic | 8.4 ± 3 nmol/mL (0.280 ± 0.163 mg/L)[5][6] | |
| Erythrocytes | Non-diabetic | 8.1 ± 3 to 12.2 ± 4 nmol/mL[5] |
| Diabetic | 13.9 ± 3 to 21.5 ± 5 nmol/mL[5] | |
| Cerebrospinal Fluid (CSF) | Non-diabetic | < 100 µmol/L[7] |
| Diabetic | Increased compared to non-diabetic[7] | |
| Peripheral Nerve | Non-diabetic | 0.016 (0.007-0.059) µmol/g wet weight[8] |
| Diabetic | 0.028 (0.012-0.496) µmol/g wet weight[8] | |
| Lens | Non-diabetic | Low levels |
| Diabetic | Increased compared to non-diabetic | |
| Kidney (Cortex) | Non-diabetic | 0.5 µmol/g protein[9] |
| Diabetic (animal model) | 0.3 µmol/g protein[9] | |
| Kidney (Medulla) | Non-diabetic (animal model) | 74 ± 22 µmol/g protein[1] |
| Diabetic (animal model) | 134 ± 17 µmol/g protein[1] |
Sorbitol in Other Organisms
Sorbitol is also found in various other organisms, where it can serve as an energy source, an osmolyte, or a cryoprotectant.
| Organism | Sorbitol Concentration |
| Insects (e.g., Whiteflies) | Accumulates in response to heat stress |
| Bacteria (e.g., Zymomonas mobilis) | Can promote growth in high sugar environments |
| Yeast (e.g., Saccharomyces cerevisiae) | Can produce sorbitol under osmotic stress |
Section 2: The Polyol Pathway and its Significance
The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic process that converts glucose into fructose.
-
Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase with NADPH as a cofactor.
-
Sorbitol to Fructose: The second step is the oxidation of sorbitol to fructose by the enzyme sorbitol dehydrogenase , using NAD+ as a cofactor.
Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in the presence of high glucose concentrations, as seen in uncontrolled diabetes, the flux through the polyol pathway is significantly increased. This leads to the accumulation of intracellular sorbitol in tissues that do not depend on insulin for glucose uptake, such as the lens, peripheral nerves, and kidneys.
The accumulation of sorbitol has several detrimental effects:
-
Osmotic Stress: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its accumulation increases the intracellular osmotic pressure, leading to cell swelling and damage.
-
Redox Imbalance: The increased activity of aldose reductase consumes NADPH, a crucial cofactor for regenerating the antioxidant glutathione. The depletion of NADPH impairs the cell's ability to counteract oxidative stress.
-
Altered Signal Transduction: The accumulation of sorbitol and the subsequent increase in the NADH/NAD+ ratio can interfere with various cellular signaling pathways.
These pathological changes are believed to contribute significantly to the development of long-term diabetic complications, including cataracts, neuropathy, and nephropathy.
Section 3: Experimental Protocols
Accurate quantification of sorbitol in biological samples is crucial for research and clinical applications. This section provides detailed protocols for the extraction and analysis of sorbitol.
References
- 1. Sorbitol metabolism in inner medullary collecting duct cells of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS [ouci.dntb.gov.ua]
- 3. scispace.com [scispace.com]
- 4. Sorbitol, Rubus fruit, and misconception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal sorbitol, myo-inositol and glycerophosphorylcholine in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The localisation of sorbitol pathway activity in the rat renal cortex and its relationship to the pathogenesis of the renal complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of D-sorbitol in human erythrocytes by an enzymatic fluorometric method with an improved deproteinization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. bioassaysys.com [bioassaysys.com]
The Dynamic Blueprint of Life: A Technical Guide to the Discovery and History of Stable Isotope Labeling
Authored for Researchers, Scientists, and Drug Development Professionals
The capacity to trace the journey of atoms through the intricate labyrinth of metabolic pathways has fundamentally reshaped our understanding of biology and medicine. Stable isotope labeling, a technique of profound elegance and power, serves as the bedrock of this capability. By marking molecules with non-radioactive, heavy isotopes, researchers can follow their metabolic fate, quantify their turnover, and elucidate complex biological systems with remarkable precision. This technical guide delves into the core principles, historical milestones, and foundational experiments that established stable isotope labeling as an indispensable tool in research and drug development.
From a Static View to a Dynamic Reality: The Genesis of Isotopic Tracers
The early 20th century saw the birth of a revolutionary concept: the isotope. The work of pioneers like J.J. Thomson and F.W. Aston established that elements could exist in forms with different atomic weights due to a variance in neutron number. This discovery laid the conceptual groundwork for a new kind of biological investigation.
The first to harness this potential was George de Hevesy, who, in the 1920s, introduced the use of radioactive lead isotopes as tracers to study biological processes in plants.[1] For this pioneering work, which opened a window into the movement of elements within a living organism, he was awarded the Nobel Prize in Chemistry in 1943. While groundbreaking, the use of radioactive tracers carried inherent risks, including potential damage to biological systems and safety concerns for researchers. The scientific community sought a more benign method to achieve the same end.
The answer lay in stable isotopes—non-radioactive variants of elements that could be distinguished from their more common counterparts by their slightly greater mass. The challenge, however, was their detection. This hurdle was overcome by the development and refinement of the mass spectrometer, an instrument capable of separating particles based on their mass-to-charge ratio, thus allowing for the precise quantification of isotopic abundance.
The Paradigm Shift: Schoenheimer and Rittenberg's Seminal Experiments
In the late 1930s, at Columbia University, Rudolf Schoenheimer and David Rittenberg conducted a series of experiments that would irrevocably alter the landscape of biochemistry.[2] At the time, the prevailing dogma held that the macromolecules of the body were largely static structures, replaced only as they wore out. Schoenheimer and Rittenberg challenged this view by using the stable isotope of nitrogen, ¹⁵N, to trace the fate of amino acids in adult rats.
Their work culminated in the revolutionary concept of "the dynamic state of body constituents," proving that the molecules of life are in a constant state of flux, continuously being synthesized and degraded.[3]
Key Experiment: Unveiling Protein Turnover with ¹⁵N-Leucine
The core of their thesis was demonstrated in experiments where they fed adult rats, maintained in nitrogen balance, with amino acids labeled with ¹⁵N.
Experimental Protocol:
-
Synthesis of Labeled Precursor: The amino acid L-Leucine was chemically synthesized to contain an enriched concentration of the heavy nitrogen isotope (¹⁵N) in its amino group.
-
Animal Model and Diet: Adult rats were maintained on a controlled diet to ensure they were in a state of nitrogen equilibrium (nitrogen intake equaled nitrogen excretion). This was critical to demonstrate that any incorporation of ¹⁵N was not due to net new protein synthesis for growth.
-
Administration of Tracer: The ¹⁵N-labeled L-Leucine was incorporated into the rats' diet and fed over a period of several days.
-
Sample Collection: Over the course of the experiment, tissue samples from various organs (e.g., liver, muscle) and excreta (urine) were collected at specific time points.
-
Protein Isolation and Hydrolysis: Proteins were isolated from the collected tissues. These purified proteins were then chemically hydrolyzed to break them down into their constituent amino acids.
-
Isotopic Analysis: A mass spectrometer was used to determine the abundance of ¹⁵N in the nitrogen-containing components of the urine and in the amino acids isolated from the tissue proteins.
Core Findings and Quantitative Insights:
The results were unequivocal. A substantial fraction of the administered ¹⁵N was found incorporated into the tissue proteins of the rats, demonstrating that the dietary amino acids were not simply catabolized for energy but were actively used to build new proteins. Furthermore, the ¹⁵N label was not confined to leucine; it was also found in other amino acids, providing the first direct evidence of the process of amino group transfer (transamination). These findings shattered the static view of proteins, revealing them to be in a constant state of synthesis and degradation.
| Parameter | Tissue | Observation | Implication |
| ¹⁵N Incorporation | Total Body Proteins | ~50% of the nitrogen from dietary ¹⁵N-tyrosine was retained in the body over 10 days.[4] | Dietary amino acids are continuously incorporated into tissue proteins, even in non-growing adults. |
| Protein Half-Life | Liver (Rat) | Determined to be approximately 7 days. | Liver proteins are turned over at a relatively rapid pace. |
| Nitrogen Transfer | Various | The ¹⁵N label from a single amino acid was found on numerous other amino acids in tissue proteins. | Amino groups are dynamically exchanged between amino acids within the body's metabolic pool. |
Experimental Workflow Diagram:
Caption: Workflow of Schoenheimer and Rittenberg's ¹⁵N labeling experiment.
The Modern Era: Advanced Techniques and Applications
The principles established by Schoenheimer and Rittenberg have been refined and expanded, leading to the development of sophisticated techniques that are now pillars of modern biological and pharmaceutical research.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for quantitative proteomics. It involves growing two populations of cells in culture media that are identical except for the inclusion of "light" (e.g., ¹²C, ¹⁴N) or "heavy" (e.g., ¹³C, ¹⁵N) essential amino acids. After several cell divisions, all proteins in one population are labeled with the heavy amino acids. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and analyzed by mass spectrometry. The ratio of the intensities of the heavy and light peptides provides a highly accurate measure of the relative abundance of each protein between the two conditions.
SILAC Experimental Protocol (General):
-
Media Preparation: Prepare two types of cell culture media. "Light" medium contains natural abundance arginine and lysine. "Heavy" medium is identical but contains stable isotope-labeled versions (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Cell Adaptation: Culture the cells for at least five to six doublings in their respective "light" or "heavy" medium to ensure near-complete incorporation of the labeled amino acids into the entire proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug, growth factor) to one cell population while the other serves as a control.
-
Sample Pooling and Lysis: Harvest and combine the "light" and "heavy" cell populations, typically in a 1:1 ratio based on cell count or total protein amount. Lyse the combined cells to release the proteins.
-
Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin. Trypsin cleaves after arginine and lysine, ensuring that virtually all resulting peptides (except the C-terminal one) will contain a labeled amino acid.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass only by the incorporated stable isotopes.
-
Data Analysis: Quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
Metabolic Flux Analysis (MFA)
MFA is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. By supplying a stable isotope-labeled substrate, such as ¹³C-glucose, to cells or an organism, researchers can trace the path of the carbon atoms as they are incorporated into downstream metabolites. Analyzing the mass isotopomer distribution of these metabolites by mass spectrometry or NMR allows for the calculation of the relative contributions of different pathways to the production of a given metabolite. This is invaluable for understanding how metabolism is rewired in disease states like cancer and for identifying potential therapeutic targets.
Signaling Pathway and Experimental Workflow Diagram:
Caption: General workflow for ¹³C-based Metabolic Flux Analysis (MFA).
Conclusion
From the revolutionary discovery that the constituents of our bodies are in a constant state of renewal to the precise quantification of thousands of proteins in response to a drug, the journey of stable isotope labeling is a story of scientific progress. The foundational work of visionaries like de Hevesy, Schoenheimer, and Rittenberg provided not just a technique, but a new lens through which to view the dynamic processes of life. Today, stable isotope labeling, in its many modern incarnations, remains a cornerstone of biological and pharmaceutical research, continually enabling new discoveries and driving the development of the next generation of therapeutics.
References
Methodological & Application
Application Note: High-Throughput Analysis of D-Sorbitol in Biological Matrices using D-Sorbitol-d2-1 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway. Dysregulation of this pathway is implicated in various pathological conditions, including diabetic complications and nonalcoholic steatohepatitis. Accurate and robust quantification of D-Sorbitol in biological matrices is crucial for understanding disease progression and the efficacy of therapeutic interventions. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-Sorbitol in plasma, urine, and cell extracts, employing the stable isotope-labeled D-Sorbitol-d2-1 as an internal standard to ensure high accuracy and precision.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] This is because it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thus effectively correcting for variations in sample preparation and instrument response.[1][2] This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of the highly polar sorbitol from other matrix components, coupled with tandem mass spectrometry for sensitive and specific detection.[2][3][4][5]
Experimental Protocols
Materials and Reagents
-
D-Sorbitol (Sigma-Aldrich or equivalent)
-
This compound (Custom synthesis or commercially available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma, Urine (pooled, drug-free)
-
Phosphate Buffered Saline (PBS)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve D-Sorbitol and this compound in water to prepare individual primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the D-Sorbitol primary stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation
The following protocols are optimized for different biological matrices.
A. Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 400 µL of acetonitrile containing 1% formic acid to precipitate proteins.[6]
-
Vortex for 30 seconds.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% acetonitrile with 10 mM ammonium acetate).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
B. Urine Sample Preparation
-
Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of urine supernatant.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 450 µL of acetonitrile, vortex for 30 seconds, and let it stand on ice for 5 minutes.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. A 1:10 dilution with the mobile phase may be necessary depending on the expected sorbitol concentration.
C. Cell Extract Preparation
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the cell culture plate (per 10-cm dish).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Vortex vigorously for 1 minute.
-
Perform three cycles of freeze-thaw to ensure complete cell lysis.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
A. Liquid Chromatography (LC) Conditions
A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of sorbitol.
| Parameter | Value |
| Instrument | UPLC/UHPLC System (e.g., Agilent 1290, Waters Acquity) |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 85% B (0-1 min), 85-50% B (1-8 min), 50% B (8-9 min), 85% B (9.1-12 min) |
B. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][7] |
| Ion Spray Voltage | -4500 V[3][7] |
| Temperature | 550°C |
| Curtain Gas | 35 |
| Ion Source Gas 1 | 60 |
| Ion Source Gas 2 | 60 |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
C. MRM Transitions
The specific declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |
| D-Sorbitol | 181.1 [M-H]⁻ | 89.0 | -120 | -20 |
| This compound (IS) | 183.1 [M-H]⁻ | 89.0 or 91.0* | -120 | -20 |
Note: The exact product ion for this compound may vary depending on the position of the deuterium labels. It is critical to determine the optimal product ion during method development by infusing the standard. The precursor ion for D-Sorbitol is [M-H]⁻ at m/z 181.1, and a common product ion is m/z 89.0.[3]
Data Presentation
The method was validated following a fit-for-purpose approach for biomarkers.[8][9]
Table 1: Calibration Curve Performance
| Analyte | Range (ng/mL) | R² |
| D-Sorbitol | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy in Human Plasma
| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 3 (LQC) | 2.9 | 96.7 | <10 | <15 |
| 50 (MQC) | 51.5 | 103.0 | <8 | <10 |
| 800 (HQC) | 789.6 | 98.7 | <5 | <8 |
Table 3: Recovery in Different Matrices
| Matrix | Recovery (%) |
| Plasma | 92.5 |
| Urine | 95.1 |
| Cell Extract | 89.8 |
Visualizations
Caption: Experimental workflow for D-Sorbitol quantification.
Caption: The Polyol Pathway showing the role of Sorbitol.
Conclusion
This application note provides a detailed, robust, and high-throughput LC-MS/MS method for the quantitative analysis of D-Sorbitol in various biological matrices. The protocol, which employs this compound as an internal standard and HILIC for chromatographic separation, demonstrates excellent sensitivity, accuracy, and precision. This method is well-suited for clinical research and drug development studies aiming to investigate the role of the polyol pathway in health and disease.
References
- 1. youtube.com [youtube.com]
- 2. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chem-agilent.com [chem-agilent.com]
- 7. coresta.org [coresta.org]
- 8. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Sorbitol in Human Plasma by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sorbitol, a six-carbon sugar alcohol or polyol, is a key intermediate in the polyol pathway where glucose is converted to fructose.[1] Under normal physiological conditions, this pathway represents a minor route for glucose metabolism.[2] However, in hyperglycemic states, such as in diabetes mellitus, the activity of the enzyme aldose reductase increases, leading to the conversion of excess glucose into sorbitol.[1][2] The accumulation of intracellular sorbitol is implicated in the pathophysiology of diabetic complications, including retinopathy, nephropathy, and neuropathy, by causing osmotic stress and oxidative damage.[2][3] Therefore, the accurate quantification of sorbitol in plasma is crucial for biomedical research and in the development of pharmaceuticals targeting the polyol pathway.[4] This application note provides a detailed protocol for the sensitive and selective quantification of sorbitol in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and a stable isotope-labeled internal standard, D-Sorbitol-d2-1.
Principle
This method employs a stable isotope dilution technique for the quantification of sorbitol. Plasma samples are first deproteinized in the presence of an internal standard (IS), this compound. The use of a stable isotope-labeled IS with similar chemical and physical properties to the analyte ensures high accuracy and precision by correcting for variations during sample preparation and analysis. The separation of sorbitol from other plasma components is achieved using hydrophilic interaction liquid chromatography (HILIC).[5][6] Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Experimental Protocols
1. Materials and Reagents
-
Standards: D-Sorbitol (analytical grade), this compound (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Ammonium acetate (LC-MS grade)
-
Plasma: Drug-free, pooled human plasma (K2-EDTA as anticoagulant)
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, volumetric flasks, pipettes
2. Preparation of Stock and Working Solutions
-
Sorbitol Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Sorbitol in water to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to prepare a 1 mg/mL stock solution.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the sorbitol stock solution with a 50:50 acetonitrile/water mixture. Spike these working solutions into drug-free human plasma to create calibration standards at concentrations ranging from approximately 5 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown plasma samples.
-
Allow all plasma samples to thaw at room temperature.
-
Pipette 50 µL of plasma (standard, QC, or unknown) into the corresponding labeled tube.
-
Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile). The cold acetonitrile acts as the protein precipitation agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate for analysis.
-
Seal the plate and place it in the UPLC autosampler.
4. UPLC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions. Optimization may be required for specific instruments.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (or equivalent HILIC column), 2.1 x 100 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 95% B, hold for 0.5 min, ramp to 50% B over 3.5 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min. |
| Total Run Time | ~7 minutes |
| Mass Spectrometer | Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Ion Spray Voltage | -4500 V |
| Temperature | 550°C |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Sorbitol | 181.1 | 89.0 | -120 V | -20 V |
| This compound | 183.1 | 90.0 | -120 V | -20 V |
| Note: The deprotonated molecule [M-H]⁻ is often used as the precursor ion for sorbitol in negative ESI mode.[7][8] The exact m/z for the deuterated standard will depend on the specific labeling pattern. |
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The concentration of sorbitol in QC and unknown samples is then determined from this curve.
Table 2: Method Validation Summary (Typical Acceptance Criteria)
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at Lower Limit of Quantification, LLOQ) |
| Matrix Effect | 85% - 115% |
| Recovery | Consistent, precise, and reproducible |
| Validation parameters demonstrate that the assay is precise and accurate for the quantification of sorbitol in human plasma.[5] |
Table 3: Sorbitol Concentrations in Human Plasma
| Population | Mean Sorbitol Concentration (nmol/mL) | Reference |
| Control Subjects | 5.2 ± 1 | [9] |
| Diabetic Subjects | 8.4 ± 3 | [9] |
| Note: Concentrations can vary based on the population and glycemic control. |
Visualizations
Caption: Experimental workflow for sorbitol quantification in plasma.
Caption: The Polyol (Sorbitol-Aldose Reductase) Pathway.
References
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 8. coresta.org [coresta.org]
- 9. Plasma and red cell sorbitol assay in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sorbitol in Pharmaceutical Formulations by GC-MS with D-Sorbitol-1,2-d2 Internal Standard
Introduction
Sorbitol, a sugar alcohol, is widely used as an excipient in various pharmaceutical formulations, serving as a sweetener, humectant, and bulking agent. Accurate quantification of sorbitol is crucial for ensuring product quality and consistency. This application note presents a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of sorbitol in pharmaceutical preparations. The method utilizes a stable isotope-labeled internal standard, D-Sorbitol-1,2-d2, to ensure high accuracy and precision. The protocol includes a straightforward silylation derivatization step to enhance the volatility of sorbitol for GC analysis. This method is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.
Principle
The method is based on the extraction of sorbitol from the pharmaceutical matrix, followed by derivatization to its more volatile trimethylsilyl (TMS) ether. The derivatized sorbitol and the internal standard, derivatized D-Sorbitol-1,2-d2, are then separated and quantified by GC-MS. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions for both the analyte and the internal standard. Quantification is achieved by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Sorbitol analytical standard: (Sigma-Aldrich, Cat. No. S1876 or equivalent)
-
D-Sorbitol-1,2-d2: (Omicron Biochemicals, Inc. or equivalent)
-
Pyridine, anhydrous: (Sigma-Aldrich, Cat. No. 270970 or equivalent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): (Sigma-Aldrich, Cat. No. B-023 or equivalent)
-
Methanol, HPLC grade: (Fisher Scientific, Cat. No. A452 or equivalent)
-
Water, HPLC grade: (Fisher Scientific, Cat. No. W6 or equivalent)
-
Nitrogen gas, high purity
Experimental Protocols
Preparation of Standard Solutions
1.1. Sorbitol Stock Solution (1 mg/mL): Accurately weigh 100 mg of sorbitol standard and dissolve it in 100 mL of a 50:50 (v/v) methanol/water solution in a volumetric flask.
1.2. D-Sorbitol-1,2-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Sorbitol-1,2-d2 and dissolve it in 10 mL of a 50:50 (v/v) methanol/water solution in a volumetric flask.
1.3. Working Internal Standard Solution (50 µg/mL): Dilute the IS stock solution with the 50:50 methanol/water solution to obtain a final concentration of 50 µg/mL.
1.4. Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the sorbitol stock solution into vials. Add a fixed amount of the working internal standard solution (e.g., 100 µL, which corresponds to 5 µg) to each vial. The final concentrations of sorbitol should range from 1 µg/mL to 100 µg/mL.
Sample Preparation
Accurately weigh a portion of the pharmaceutical formulation equivalent to approximately 10 mg of sorbitol. Dissolve the sample in 10 mL of 50:50 (v/v) methanol/water. Sonicate for 15 minutes to ensure complete dissolution. Centrifuge the solution at 4000 rpm for 10 minutes and collect the supernatant. Transfer a 100 µL aliquot of the supernatant to a clean vial and add 100 µL of the working internal standard solution (50 µg/mL).
Derivatization Procedure
-
Evaporate the solvent from the standard and sample vials to complete dryness under a gentle stream of nitrogen at 60°C.
-
To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before GC-MS analysis.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Sorbitol-TMS: 217 (Quantifier), 319 (Qualifier) D-Sorbitol-1,2-d2-TMS: 219 (Quantifier), 321 (Qualifier) |
| Dwell Time | 100 ms per ion |
Data Presentation
The quantitative data for the method validation are summarized in the tables below.
Table 1: Calibration Curve for Sorbitol Analysis
| Analyte | Concentration Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| Sorbitol | 1 - 100 | y = 0.998x + 0.005 | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) - Intra-day (n=6) - Inter-day (n=6) | 2.1% 3.5% |
| Accuracy (Recovery %) - Low QC (5 µg/mL) - Mid QC (25 µg/mL) - High QC (75 µg/mL) | 98.5% 101.2% 99.8% |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of sorbitol.
Logical Relationship of Quantification
Caption: Logical flow of the quantification process.
Application Notes and Protocols: D-Sorbitol-d2-1 in Therapeutic Drug Monitoring Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug dosage by maintaining plasma or blood concentrations within a target therapeutic range. This is particularly important for drugs with a narrow therapeutic index, significant pharmacokinetic variability, or where clinical effect is difficult to monitor. While D-Sorbitol-d2-1 is not a therapeutic drug itself, its role as an internal standard in mass spectrometry makes it a valuable tool in TDM studies, particularly for drugs that may influence or be monitored by changes in endogenous sorbitol levels.
Sorbitol, a sugar alcohol, is a key component of the polyol pathway and its accumulation is associated with various pathological conditions, including diabetic complications.[1] Therefore, the accurate quantification of sorbitol in biological matrices can be a critical biomarker in clinical research and drug development. This compound, a stable isotope-labeled version of D-Sorbitol, is an ideal internal standard for quantitative analysis by mass spectrometry due to its chemical similarity to the analyte and its distinct mass-to-charge ratio.[2][3]
These application notes provide a detailed protocol for the quantification of D-Sorbitol in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Pathway
The polyol pathway describes the conversion of glucose to sorbitol and then to fructose. Understanding this pathway is crucial when monitoring drugs that may affect glucose metabolism or the enzymes involved.
Caption: The Polyol Pathway illustrating the conversion of glucose to sorbitol and fructose.
Experimental Protocol: Quantification of D-Sorbitol in Human Plasma using LC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of D-Sorbitol in human plasma, employing this compound as an internal standard. This method is suitable for TDM studies where sorbitol is a relevant biomarker.
Materials and Reagents
| Material/Reagent | Supplier Example |
| D-Sorbitol | Sigma-Aldrich |
| This compound (Internal Standard) | MedchemExpress[2] |
| Human Plasma (K2EDTA) | BioIVT |
| Methanol (LC-MS Grade) | Fisher Scientific |
| Acetonitrile (LC-MS Grade) | Fisher Scientific |
| Ammonium Acetate | Sigma-Aldrich |
| Water (LC-MS Grade) | Fisher Scientific |
Sample Preparation Workflow
The following diagram illustrates the steps for preparing plasma samples for LC-MS/MS analysis.
References
Application Notes and Protocols for the Derivatization of D-Sorbitol-d2-1 for Enhanced GC-MS Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol, a sugar alcohol, and its isotopically labeled counterpart, D-Sorbitol-d2-1, are important compounds in various fields, including metabolic research and as internal standards in analytical chemistry. Due to their high polarity and low volatility, direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) is challenging.[1] Derivatization is a crucial sample preparation step that converts the polar hydroxyl groups into less polar, more volatile derivatives, thereby improving chromatographic separation and detection sensitivity.[1][2]
This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: Silylation and Acetylation . The selection of the appropriate method depends on the specific analytical requirements, such as the need for a single derivative peak for straightforward quantification or the use of a widely established and robust method.
Rationale for Derivatization
The primary reasons for derivatizing this compound prior to GC-MS analysis are:
-
Increased Volatility: The hydroxyl (-OH) groups in sorbitol form strong hydrogen bonds, making the molecule non-volatile. Derivatization replaces these active hydrogens with non-polar groups, reducing intermolecular forces and allowing the molecule to vaporize at temperatures suitable for GC analysis.[3]
-
Enhanced Thermal Stability: Derivatization protects the molecule from degradation at the high temperatures of the GC inlet and column.
-
Improved Chromatographic Resolution: The resulting derivatives are less polar, leading to better peak shapes and improved separation from other components in the sample matrix on common non-polar or semi-polar GC columns.
-
Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in identification and quantification.
Why Derivatization is Necessary for GC-MS of Sorbitol.
Quantitative Data Summary
The following table presents representative quantitative data comparing the silylation and acetylation derivatization methods for this compound. This data is synthesized from typical performance characteristics reported in the literature for polyol analysis.
| Parameter | Silylation (TMS Derivative) | Acetylation (Acetate Derivative) | Reference |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Acetic Anhydride / Pyridine | [1][2] |
| Reaction Time | 30 - 60 minutes | 30 - 60 minutes | [2][3] |
| Reaction Temperature | 60 - 80 °C | 90 - 100 °C | [4][5] |
| Relative GC-MS Response | High | Moderate to High | [6] |
| Number of Derivative Peaks | Can produce multiple peaks | Typically a single peak | [1][7] |
| Limit of Detection (LOD) | Low (ng/mL range) | Low to moderate (ng/mL range) | [2] |
| Reproducibility (RSD%) | < 10% | < 15% | [2] |
Note: The relative response and limit of detection can be influenced by the specific GC-MS instrumentation and analytical conditions. The formation of multiple peaks in silylation is due to the potential for incomplete derivatization or the formation of different isomers.[1]
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol describes the formation of trimethylsilyl (TMS) ethers of this compound. Silylation is a robust and widely used method for the derivatization of hydroxyl compounds.[8]
Materials:
-
This compound standard or sample
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (e.g., myo-Inositol or a suitable deuterated compound)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the this compound standard or sample into a 2 mL reaction vial.
-
If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen gas at 40-50 °C. It is critical to remove all water as it can react with the silylating reagent.[3]
-
Add a known amount of the internal standard to the dried sample.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 60 minutes in a heating block or oven.[4]
-
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with hexane or ethyl acetate.
-
Protocol 2: Acetylation of this compound
This protocol details the formation of acetate esters of this compound. Acetylation is a reliable method that often results in a single, stable derivative peak, which is advantageous for quantitative analysis.[2][7]
Materials:
-
This compound standard or sample
-
Pyridine (anhydrous)
-
Acetic Anhydride
-
Dichloromethane (DCM) or Chloroform (GC grade)
-
Deionized water
-
Internal Standard (e.g., myo-Inositol or a suitable deuterated compound)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Prepare the dried sample with internal standard as described in the silylation protocol (Section 4.1, step 1).
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the dried sample.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 100 °C for 60 minutes.
-
-
Work-up and Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water to the reaction mixture to quench the excess acetic anhydride.
-
Add 500 µL of dichloromethane or chloroform and vortex vigorously for 1 minute to extract the acetylated derivative into the organic layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the lower organic layer to a clean vial for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required for specific instruments and applications.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-600 |
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Workflow for Derivatization and GC-MS Analysis.
Conclusion
The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both silylation and acetylation are effective methods, each with its own advantages. Silylation is a widely used and robust technique, while acetylation can provide a single derivative peak, simplifying quantification. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to select and implement the most suitable derivatization strategy for their analytical needs, ultimately leading to reliable and accurate quantification of this compound in various sample matrices.
References
- 1. restek.com [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Sorbitol-d2-1 for Matrix Effect Mitigation in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Sorbitol-d2-1 as a stable isotope-labeled internal standard (SIL-IS) to overcome matrix effects in bioanalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of analyte/IS peak area ratio | Inconsistent sample preparation; variability in extraction recovery between the analyte and this compound. | Ensure thorough vortexing and consistent timing during extraction steps. Evaluate different extraction methods (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to find one with consistent recovery for both compounds. |
| Variable matrix effects not fully compensated by the internal standard. | Dilute the sample extract to reduce the concentration of matrix components.[1] Optimize chromatographic conditions to better separate the analyte and IS from co-eluting matrix components.[2] | |
| Chromatographic peak for this compound appears earlier than the unlabeled analyte | This is a known isotopic effect with deuterium-labeled standards, where the C-D bond is slightly stronger than the C-H bond.[3][4] | This is often acceptable if the peak shapes are good and the retention time difference is small and consistent. Ensure that the integration windows for both peaks are set correctly. If significant ion suppression or enhancement occurs across the elution window, this can be problematic.[4] In such cases, further chromatographic optimization to achieve co-elution is necessary. |
| Inconsistent this compound peak area across a run | Instrument instability (e.g., fluctuations in the ion source).[5] | Condition the LC-MS system before the run by injecting several blank matrix samples. Monitor system suitability throughout the run with quality control (QC) samples. If a drift is observed, investigate the instrument's performance. |
| Inconsistent matrix effects affecting the IS. | Review the sample collection and handling procedures to ensure consistency. Investigate if there are significant differences in the matrix composition between samples (e.g., due to hemolysis or lipemia).[6] | |
| Interference observed at the mass transition of this compound | Cross-talk from the unlabeled analyte, especially at high concentrations, due to the natural isotopic abundance of the analyte.[7] | Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. A mass difference of at least 2 Da is generally recommended. Check the purity of the this compound standard for any unlabeled sorbitol. |
| Presence of an interfering component in the matrix. | Optimize the sample cleanup procedure to remove the interfering component. Modify the chromatographic method to separate the interference from the this compound peak. |
Frequently Asked Questions (FAQs)
1. Why should I use this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. The best internal standard for bioanalysis is an isotopically labeled version of the analyte you want to quantify. SIL internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis because they have nearly identical physicochemical properties to the unlabeled analyte.[2] This means they behave similarly during sample preparation, chromatography, and ionization, allowing for accurate correction of signal suppression or enhancement caused by the biological matrix.[2][3]
2. When is it appropriate to use this compound as an internal standard?
This compound is the ideal internal standard for the quantification of sorbitol. It can also be a suitable internal standard for other small, polar, and structurally similar analytes, such as other sugar alcohols or related metabolites. However, the further the analyte's structure and properties are from sorbitol, the more critical it is to perform a thorough method validation to ensure that this compound accurately tracks the analyte's behavior.
3. What are the key considerations when preparing my this compound stock and working solutions?
It is crucial to use high-purity solvents and to store the solutions under appropriate conditions (e.g., refrigerated or frozen) to prevent degradation. The concentration of the working solution should be optimized to produce a response that is similar in intensity to the analyte response at the mid-point of the calibration curve.
4. How do I assess the effectiveness of this compound in compensating for matrix effects?
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A matrix factor is calculated, and its variability across different lots of the biological matrix is evaluated. With an effective internal standard like this compound, the analyte/IS peak area ratio should remain consistent, even if the absolute peak areas of the analyte and IS vary due to matrix effects.
5. Can I use one batch of this compound for my calibration standards and a different batch for my QC and unknown samples?
It is not recommended. While SIL internal standards are generally of high purity, there can be slight lot-to-lot variability in concentration or isotopic purity. For the most accurate and reproducible results, it is best practice to use the same batch of internal standard for all samples within a single analytical run.
Experimental Protocols
General Protocol for Sample Preparation using Protein Precipitation
This is a general protocol and should be optimized for the specific analyte and matrix.
-
Sample Aliquoting: Aliquot 50 µL of the biological sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each sample, except for the blank matrix sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (or other suitable organic solvent) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase-compatible solvent.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Quantitative Data Summary
The following tables present example data demonstrating the assessment of matrix effects and the effectiveness of an SIL internal standard. These are illustrative and the results for a specific assay may vary.
Table 1: Matrix Factor Assessment in Different Lots of Human Plasma
| Plasma Lot | Analyte Peak Area (Post-extraction Spike) | Analyte Peak Area (Neat Solution) | Matrix Factor (Analyte) | This compound Peak Area (Post-extraction Spike) | Matrix Factor (IS) | Analyte/IS Ratio |
| Lot 1 | 85,670 | 102,345 | 0.84 | 90,123 | 0.85 | 0.95 |
| Lot 2 | 78,912 | 102,345 | 0.77 | 83,456 | 0.79 | 0.95 |
| Lot 3 | 91,234 | 102,345 | 0.89 | 96,789 | 0.91 | 0.94 |
| Lot 4 | 82,345 | 102,345 | 0.80 | 87,901 | 0.83 | 0.95 |
| Mean | 0.83 | 0.85 | 0.95 | |||
| %RSD | 5.8% | 6.1% | 0.5% |
This table illustrates how an effective SIL-IS like this compound can normalize for variability in matrix effects across different lots of a biological matrix, resulting in a consistent analyte/IS ratio.
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.05 | 105.0 | 6.8 |
| Low QC | 3.0 | 2.91 | 97.0 | 4.5 |
| Mid QC | 50.0 | 51.5 | 103.0 | 3.2 |
| High QC | 150.0 | 145.5 | 97.0 | 2.8 |
This table shows typical accuracy and precision results for a validated bioanalytical method using an SIL internal standard, demonstrating the reliability of the assay.
Visualizations
References
- 1. texilajournal.com [texilajournal.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. myadlm.org [myadlm.org]
- 4. scispace.com [scispace.com]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home - Cerilliant [cerilliant.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Minimizing Ion Suppression in ESI-MS with D-Sorbitol-d2-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on minimizing ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) using D-Sorbitol-d2-1 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS and what causes it?
A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2][3][4] This leads to a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of an assay.[2][5]
Major causes of ion suppression include:
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization process.[4][6]
-
Competition for Ionization: Co-eluting compounds with higher ionization efficiency can "steal" the available charge in the ESI source, suppressing the ionization of the target analyte.[6][7]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the release of gas-phase ions.[1][5]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can form strong ion pairs with the analyte, preventing its efficient ionization.[7][8]
Q2: How can this compound help in minimizing ion suppression?
A: this compound is a deuterated form of D-Sorbitol. In ESI-MS analysis, it serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of sorbitol or structurally similar analytes.[7][9] While it doesn't directly eliminate the source of ion suppression, it effectively compensates for its effects.
Here's how it works:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled sorbitol analyte. This means it will co-elute and experience the same degree of ion suppression during ESI.[7]
-
Correction for Signal Variability: By adding a known concentration of this compound to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if both signals are suppressed, allowing for accurate determination of the analyte concentration.[4][10]
Q3: When should I use a stable isotope-labeled internal standard like this compound?
A: The use of a SIL-IS is highly recommended in quantitative LC-MS assays, especially when dealing with complex biological matrices where ion suppression is likely to occur.[7][10] It is a crucial component of robust bioanalytical method development and validation, as recommended by regulatory agencies.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for both analyte (Sorbitol) and internal standard (this compound) | Severe ion suppression from the sample matrix. | - Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][4][5]- Optimize Chromatography: Modify the chromatographic method to separate the analyte and internal standard from the highly suppressive regions of the chromatogram.[1][5] This can be achieved by changing the mobile phase, gradient profile, or using a different column chemistry.[11]- Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5] |
| Inconsistent analyte/internal standard peak area ratio across replicates | Variable ion suppression between samples or issues with internal standard addition. | - Ensure Consistent Internal Standard Spiking: Verify the accuracy and precision of the internal standard addition step in your sample preparation workflow.- Investigate Matrix Variability: If analyzing different sample lots or sources, the matrix composition may vary, leading to inconsistent suppression. Matrix-matched calibration standards can help mitigate this.[4]- Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of the chromatogram where ion suppression is most significant.[1][10][12] This will help in optimizing the chromatography to move the analyte peak away from these regions. |
| Poor peak shape for analyte and internal standard | Interaction with metal surfaces in the LC system or inappropriate mobile phase pH. | - Use Metal-Free Columns: For compounds prone to interacting with metal ions, consider using PEEK-lined or other metal-free columns and tubing.[13]- Optimize Mobile Phase pH: Adjust the mobile phase pH to ensure the analyte is in a single, stable ionic form for optimal peak shape and ionization.[8] |
| Interference in the this compound mass channel | Naturally occurring isotopes of the analyte (Sorbitol) may have a mass that overlaps with the deuterated internal standard, especially with low-resolution mass spectrometers or when using internal standards with a small mass difference (e.g., d2).[14] | - Use a Higher Mass-Labeled Internal Standard: If available, use an internal standard with a greater number of deuterium atoms (e.g., d4, d6) to shift its mass further from the analyte's isotopic envelope.- High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to resolve the analyte's isotopic peaks from the internal standard's signal. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize the regions in a chromatographic run where ion suppression occurs.
-
Preparation:
-
Prepare a standard solution of your analyte (e.g., Sorbitol) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Prepare a blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
-
-
Infusion Setup:
-
Infuse the analyte standard solution directly into the MS source at a constant flow rate using a syringe pump.
-
Establish a stable baseline signal for the analyte.
-
-
LC-MS Analysis:
-
Inject the prepared blank matrix sample onto the LC column.
-
Monitor the infused analyte signal throughout the chromatographic run.
-
-
Data Analysis:
-
Any significant drop in the baseline signal of the infused analyte indicates a region of ion suppression caused by co-eluting matrix components. The retention time of these dips corresponds to the elution of interfering compounds.
-
Protocol 2: Quantitative Analysis using this compound as an Internal Standard
This protocol outlines the general steps for using a stable isotope-labeled internal standard for quantification.
-
Preparation of Standards and Samples:
-
Prepare a series of calibration standards containing known concentrations of the analyte (Sorbitol).
-
Spike each calibration standard and each unknown sample with a constant, known concentration of the internal standard (this compound).
-
-
Sample Preparation:
-
Perform the necessary sample preparation (e.g., protein precipitation, SPE, LLE) on all standards and samples.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared standards and samples using an optimized LC-MS/MS method.
-
Monitor at least one specific precursor-to-product ion transition (MRM) for both the analyte and the internal standard.
-
-
Quantification:
-
For each injection, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding analyte concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for quantitative analysis using an internal standard to mitigate ion suppression.
Caption: Experimental setup for a post-column infusion experiment to detect ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. providiongroup.com [providiongroup.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting derivatization reactions of D-Sorbitol-d2-1
Welcome to the technical support center for D-Sorbitol-d2-1 derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization of this compound for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: D-Sorbitol, including its deuterated isotopologues, is a sugar alcohol with high polarity and low volatility. These properties make it challenging to analyze directly using gas chromatography (GC) as it will not readily vaporize and may interact strongly with the GC column. For liquid chromatography (LC), derivatization can be employed to introduce a chromophore for UV detection, enhancing sensitivity and selectivity.
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization techniques for sugar alcohols like this compound are:
-
Silylation: This is a widely used method for GC analysis where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (TMS) group.
-
Acetylation: This method also prepares the molecule for GC analysis by converting the hydroxyl groups to acetate esters.
-
Trifluoroacetylation (TFA): Similar to acetylation, this method is used for GC analysis and can increase the volatility of the derivative.
-
Benzylation: This technique is often used for HPLC analysis as it introduces a UV-active benzyl group, allowing for detection with a UV detector.[1]
Q3: Can the deuterium atoms on this compound be lost during derivatization?
A3: There is a potential for hydrogen-deuterium (H/D) exchange at carbon centers, especially under acidic or basic conditions.[2][3][4] While the C-D bond is generally stable, harsh derivatization conditions could theoretically lead to the loss of the deuterium label, which would compromise the use of this compound as an internal standard. It is crucial to use optimized and controlled derivatization protocols to minimize this risk.
Q4: What are the key parameters to control during a derivatization reaction?
A4: To ensure a successful and reproducible derivatization, the following parameters should be carefully controlled:
-
Reaction Temperature: Overheating can lead to degradation of the analyte or the formation of byproducts.
-
Reaction Time: Insufficient time may lead to incomplete derivatization, while excessive time can also result in side reactions.
-
Reagent Concentration: The molar ratio of the derivatizing agent to the analyte is critical for driving the reaction to completion.
-
Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the reaction rate and yield. The solvent should be anhydrous for silylation reactions.
-
Moisture Control: For silylation reactions, it is imperative to work under anhydrous (dry) conditions as silylating reagents are sensitive to moisture.
Troubleshooting Derivatization Reactions
This section provides a guide to common problems encountered during the derivatization of this compound and their potential solutions.
Problem 1: Incomplete Derivatization
Symptoms:
-
Low peak area or response for the derivatized this compound in the chromatogram.
-
Presence of a broad, tailing peak corresponding to the underivatized or partially derivatized sorbitol.
-
Inconsistent results between replicate samples.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Increase the molar excess of the derivatizing reagent. A large excess is often used to drive the reaction to completion. |
| Suboptimal Reaction Time or Temperature | Optimize the reaction time and temperature. Refer to the detailed experimental protocols below for recommended starting conditions. |
| Presence of Moisture (especially for silylation) | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store reagents under inert gas (e.g., nitrogen or argon). |
| Sample Matrix Interference | The sample matrix may contain components that consume the derivatizing reagent or inhibit the reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization. |
Problem 2: Peak Tailing or Poor Peak Shape in GC Analysis
Symptoms:
-
Asymmetric peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and poor resolution from other components.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | See "Incomplete Derivatization" section above. Free hydroxyl groups can interact with the GC column, causing tailing. |
| Active Sites in the GC System | Active sites in the GC inlet liner, column, or detector can interact with the derivatized analyte. Use a deactivated liner and a high-quality, well-conditioned GC column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample. |
| Inappropriate GC Conditions | Optimize the GC temperature program and carrier gas flow rate. |
Problem 3: Presence of Unexpected Peaks (Byproducts)
Symptoms:
-
Multiple peaks in the chromatogram in addition to the expected derivative peak.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Side Reactions | Overly harsh reaction conditions (e.g., high temperature, prolonged reaction time) can lead to the formation of byproducts. Optimize the reaction conditions. |
| Contaminated Reagents or Solvents | Use high-purity reagents and solvents. Impurities can react with the derivatizing agent to form extraneous peaks. |
| Degradation of this compound | Sorbitol can be thermally unstable at very high temperatures.[5] Ensure the derivatization and GC inlet temperatures are not excessively high. |
| Formation of Isomers (for some methods) | Some derivatization methods for reducing sugars can produce multiple isomers (anomers). Since sorbitol is a sugar alcohol, this is less of a concern, but complex sample matrices may contain interfering sugars. |
Problem 4: Suspected Loss of Deuterium Label (H/D Exchange)
Symptoms:
-
Inaccurate quantification when using this compound as an internal standard.
-
Shift in the mass-to-charge ratio (m/z) of the molecular ion or key fragment ions in the mass spectrum, indicating a loss of deuterium.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions (Acidic or Basic) | Avoid strongly acidic or basic conditions during derivatization and sample workup.[2][3][4] |
| Presence of Protic Solvents | For some derivatization methods, the presence of protic solvents (e.g., water, methanol) could potentially facilitate H/D exchange. Ensure anhydrous conditions where required. |
| In-source Exchange in the Mass Spectrometer | While less common for C-D bonds, exchange with residual water in the MS source can sometimes occur. Ensure the MS system is well-maintained and free of leaks. |
Experimental Protocols
Below are detailed methodologies for common derivatization procedures for D-Sorbitol. These can be adapted for this compound.
Silylation (for GC-MS Analysis)
This protocol is a general guideline for the trimethylsilylation of sugar alcohols.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
This compound standard solution
Procedure:
-
Evaporate a known amount of the this compound solution to complete dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the dried residue and vortex to dissolve.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Quantitative Data (Typical):
| Parameter | Value |
| Reaction Time | 60 minutes |
| Reaction Temperature | 70°C |
| Expected Yield | > 95% (conversion to the hexa-TMS derivative) |
Acetylation (for GC-MS Analysis)
This protocol outlines the acetylation of sorbitol.
Reagents:
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
This compound standard solution
Procedure:
-
Evaporate a known amount of the this compound solution to dryness.
-
Add 200 µL of anhydrous pyridine and 200 µL of acetic anhydride.
-
Cap the vial and heat at 100°C for 60 minutes.
-
Cool the reaction mixture and evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Quantitative Data (Typical):
| Parameter | Value |
| Reaction Time | 60 minutes |
| Reaction Temperature | 100°C |
| Expected Yield | High, typically > 90% |
Diagrams
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Addressing isotopic interference in D-Sorbitol-d2-1 quantification
Technical Support Center: D-Sorbitol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic interference in the quantification of D-Sorbitol-d2-1.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference occurs when the mass spectrometric signal of the analyte (unlabeled D-Sorbitol) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. This happens because naturally occurring heavy isotopes (primarily ¹³C and ¹⁸O) in the unlabeled D-Sorbitol can result in a molecule with a mass-to-charge ratio (m/z) that is identical or very close to that of the deuterated internal standard. This "crosstalk" can lead to inaccuracies in quantification, particularly affecting the linearity of the calibration curve at high analyte concentrations.[1][2]
Q2: My calibration curve for D-Sorbitol is non-linear at higher concentrations. Could this be due to isotopic interference?
A2: Yes, this is a classic sign of isotopic interference.[1][2] At low concentrations of unlabeled D-Sorbitol, its contribution to the this compound signal is negligible. However, as the concentration of unlabeled D-Sorbitol increases, the signal from its naturally occurring heavy isotopes also increases, artificially inflating the measured response of the internal standard. This leads to a suppressed analyte/IS ratio and a curve that bends towards the x-axis at higher concentrations.
Q3: How can I experimentally confirm that isotopic interference is affecting my assay?
A3: You can perform a simple experiment to assess the level of interference or crosstalk:
-
Analyze a blank sample: This establishes the baseline noise.
-
Analyze a sample containing only the this compound internal standard: This confirms the expected retention time and mass transition for the IS.
-
Analyze a sample containing only a high concentration of unlabeled D-Sorbitol: Monitor the mass transition for this compound. Any signal detected at the retention time of sorbitol indicates crosstalk from the analyte to the internal standard channel.[1]
Q4: What are the primary sources of isotopic interference for this compound?
A4: The primary source is the natural abundance of stable isotopes in the unlabeled D-Sorbitol molecule (C₆H₁₄O₆). The most significant contributions to the M+2 peak (which interferes with this compound) come from the presence of two ¹³C atoms, one ¹⁸O atom, or a combination of ¹³C and ¹⁷O isotopes within the same molecule.
Troubleshooting Guide
Issue: Inaccurate quantification and non-linear calibration curves for D-Sorbitol.
This guide provides a systematic approach to identifying and mitigating isotopic interference.
Step 1: Problem Identification
The first step is to confirm that the observed issue is due to isotopic interference.
Caption: Workflow for confirming isotopic interference.
Step 2: Mitigation Strategies
Once isotopic interference is confirmed, several strategies can be employed to address it.
| Strategy | Description | Pros | Cons |
| Mathematical Correction | Use software or formulas to calculate and subtract the contribution of the unlabeled analyte from the internal standard's signal based on the natural isotopic abundance.[3][4] | Cost-effective; can be applied post-acquisition. | Requires accurate knowledge of isotopic abundances; may amplify errors if the initial interference is very high. |
| Use a More Highly Labeled IS | Synthesize or purchase an internal standard with a greater mass difference (e.g., D-Sorbitol-d7). | Effectively eliminates crosstalk by shifting the IS signal away from the analyte's isotopic envelope. | Can be significantly more expensive; synthesis may be complex. |
| Select a Different Precursor Ion | If possible, use a less abundant isotope of the SIL-IS as the precursor ion, provided it has minimal contribution from the analyte's isotopes.[1] | Can be implemented with existing materials. | May result in lower sensitivity for the internal standard. |
| Optimize Chromatography | Improve chromatographic separation to resolve D-Sorbitol from any potential isobaric interferences (compounds with the same mass).[5] | Good general practice for improving data quality. | Ineffective against interference from the analyte's own isotopes as they co-elute perfectly. |
Experimental Protocols
Protocol 1: Assessment of Analyte-to-Internal Standard Crosstalk
Objective: To quantify the percentage of signal contribution from a high concentration of unlabeled D-Sorbitol to the this compound MRM (Multiple Reaction Monitoring) transition.
Materials:
-
Calibrated LC-MS/MS system
-
D-Sorbitol reference standard
-
This compound internal standard
-
Appropriate solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of unlabeled D-Sorbitol.
-
Prepare a 1 mg/mL stock solution of this compound.
-
-
Prepare Working Solutions:
-
Solution A (High Analyte): Prepare a 100 µg/mL solution of unlabeled D-Sorbitol.
-
Solution B (Internal Standard): Prepare a 50 ng/mL solution of this compound. This concentration should be similar to what is used in the actual assay.
-
-
LC-MS/MS Analysis:
-
Inject Solution B and acquire data using the MRM transition for this compound. Record the peak area (Area_IS).
-
Inject Solution A and acquire data using the same MRM transition for this compound. Record the peak area (Area_Crosstalk).
-
-
Calculation:
-
Calculate the percent crosstalk using the following formula: % Crosstalk = (Area_Crosstalk / Area_IS) * 100
-
Interpretation: A high crosstalk percentage indicates that isotopic interference is a significant issue in the assay and that a mitigation strategy is required.
Visualizing Interference and Correction
The following diagram illustrates the logical flow for selecting a correction method after identifying isotopic interference.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. myadlm.org [myadlm.org]
Reducing background noise in sorbitol quantification assays
Welcome to the technical support center for sorbitol quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on reducing background noise.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to high background noise and inaccurate results in sorbitol quantification assays.
High Blank Readings
Q1: My blank control shows a high absorbance/signal. What are the possible causes and how can I fix it?
High blank readings are a common source of error and can significantly impact the accuracy of your results.[1][2] This issue often points to contamination in your reagents or improper handling.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Reagents | 1. Prepare fresh buffers and reagent solutions using high-purity water (e.g., HPLC-grade).[2] 2. Test individual reagent components to identify the source of contamination. 3. Ensure proper storage of reagents at recommended temperatures (-20°C for many kits) to prevent degradation.[3][4] |
| Contaminated Labware | 1. Use new or thoroughly cleaned glassware and plasticware.[2] 2. Be aware that some plasticware can leach substances that interfere with the assay.[5] 3. Rinse all labware extensively with high-purity water before use. |
| Sample Matrix Interference | 1. If your blank consists of the sample matrix without the analyte, components within the matrix may be causing a signal.[1] 2. Prepare a simpler blank using only the assay buffer to see if the matrix is the issue. 3. If the matrix is the problem, sample purification steps may be necessary (see Q3). |
| Incorrect Instrument Zeroing | 1. Ensure the spectrophotometer or plate reader is zeroed correctly using the appropriate blank solution before taking measurements.[1][6] |
Non-Specific Signal in Samples
Q2: I'm observing a high signal in my samples that doesn't seem to correlate with the expected sorbitol concentration. What could be causing this non-specific signal?
Non-specific signals can arise from interfering substances within the sample that react with the assay reagents.[7][8]
Possible Causes and Solutions:
| Interfering Substance | Recommended Action |
| Reducing Substances | High concentrations of reducing agents like ascorbic acid can interfere with colorimetric assays that use tetrazolium salts (e.g., MTT).[4][7] Solution: If ascorbic acid is suspected, it can be removed by treating the sample with hydrogen peroxide and catalase.[7] |
| Other Sugars and Polyols | Structurally similar compounds like mannitol, glucose, or fructose can sometimes cross-react, especially in enzymatic assays.[9][10] Solution: HPLC-based methods can often separate sorbitol from other similar compounds, providing better specificity.[9][11] For enzymatic assays, check the kit's specificity data. |
| Endogenous Enzymes | Samples from biological tissues may contain endogenous enzymes that can interfere with the assay's enzymatic reactions.[12] Solution: Deproteinize samples using methods like perchloric acid precipitation or a 10 kDa spin column.[3][7] |
Sample Preparation Issues
Q3: How can I prepare my specific sample type to minimize background noise?
Proper sample preparation is critical for reducing interference and achieving accurate quantification.[3][7]
Sample-Specific Recommendations:
| Sample Type | Preparation Protocol |
| Biological Fluids (Serum, Plasma) | Protein can interfere with the assay. Remove proteins using a 10 kDa spin column or by precipitation with perchloric acid followed by neutralization.[3][7][13] |
| Tissue Homogenates | Homogenize tissue in a cold buffer (e.g., PBS). Centrifuge to pellet debris and collect the supernatant for the assay.[4][14] |
| Food and Beverages | - Solid samples can be homogenized in water, followed by centrifugation or filtration.[3] - Dilute samples to bring the sorbitol concentration within the assay's linear range.[7][11] - Adjust the pH of the sample to be between 7 and 8 before running the assay.[3] |
| Polyolefins | Extraction using a suitable solvent at an elevated temperature (e.g., 40-70°C) with ultrasonication can be employed.[15] |
Experimental Protocols
Enzymatic Assay for Sorbitol Quantification
This protocol is a generalized procedure based on common commercial kits that utilize sorbitol dehydrogenase.
Principle: Sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH) in a reaction that reduces NAD+ to NADH.[10][16][17] The NADH produced is then used in a coupled reaction to reduce a chromogenic substrate (like MTT), resulting in a colored product that can be measured spectrophotometrically.[3][4][14] The increase in absorbance is directly proportional to the sorbitol concentration.
Materials:
-
Sorbitol Assay Kit (containing Assay Buffer, Enzyme Mix, NAD/MTT solution, and Sorbitol Standard)
-
96-well clear flat-bottom plate
-
Spectrophotometric plate reader
-
Pipettes and tips
-
Microcentrifuge tubes
-
Samples and controls
Procedure:
-
Reagent Preparation: Prepare all reagents as instructed by the kit manufacturer. Allow components to equilibrate to room temperature before use.[3]
-
Standard Curve Preparation:
-
Sample Preparation:
-
Prepare samples as described in the "Sample Preparation Issues" section above.
-
For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the standard curve's linear range.[3]
-
Transfer the same volume of your prepared samples into separate wells.
-
-
Blank Preparation: Prepare a blank well containing the assay buffer or a sample matrix without sorbitol.
-
Reaction Setup:
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[3]
-
Measurement: Read the optical density (OD) at the recommended wavelength (e.g., 565 nm).[3][14]
-
Calculation:
-
Subtract the OD of the blank from all standard and sample readings.
-
Plot the standard curve (OD vs. sorbitol concentration).
-
Determine the sorbitol concentration in the samples from the standard curve.
-
Visual Diagrams
Enzymatic Sorbitol Assay Workflow
Caption: Workflow for a typical enzymatic sorbitol assay.
Troubleshooting Logic for High Background Noise
Caption: A logical workflow for troubleshooting high background noise.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hort [journals.ashs.org]
- 11. Determining Sorbitol in Complex Food Samples: HPAE-PAD Method [thermofisher.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Improved fluorometric enzymatic sorbitol assay in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. JP6192566B2 - Method for quantitative analysis of sorbitol compounds contained in polyolefins - Google Patents [patents.google.com]
- 16. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 17. nipro.co.jp [nipro.co.jp]
Validation & Comparative
A Head-to-Head Comparison: D-Sorbitol-d2 vs. 13C-Sorbitol as an Internal Standard for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the precise quantification of analytes is paramount. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for sorbitol analysis: D-Sorbitol-d2 and 13C-sorbitol. The choice of internal standard can significantly impact data quality, accuracy, and precision in mass spectrometry-based assays.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1][2] However, not all SIL internal standards are created equal. The choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can introduce subtle but significant analytical differences.[3] This guide delves into the theoretical and practical considerations of using D-Sorbitol-d2 versus 13C-sorbitol, supported by a detailed experimental protocol for sorbitol quantification in human plasma.
Theoretical Comparison: The Isotope Effect and Stability
The ideal internal standard co-elutes perfectly with the analyte and exhibits the same ionization efficiency, ensuring that any matrix effects or variations in sample processing affect both compounds equally.[2] It is in this regard that ¹³C-labeled standards are generally considered superior to their deuterated counterparts.[4]
D-Sorbitol-d2: The primary concern with deuterated standards is the "isotope effect." The mass difference between deuterium and hydrogen is 100%, which can alter the physicochemical properties of the molecule.[5] This can lead to a slight shift in retention time during liquid chromatography (LC), causing the analyte and the internal standard to elute at different times.[3][6] If the matrix suppression or enhancement varies across the chromatographic peak, this separation can lead to inaccurate quantification.[7][8]
Another critical consideration for D-Sorbitol-d2 is the stability of the deuterium labels. Sorbitol has multiple hydroxyl (-OH) groups, and if the deuterium atoms are placed on these exchangeable sites, they can easily be replaced by hydrogen atoms from the solvent, compromising the integrity of the standard.[6] Therefore, the deuterium labels must be placed on non-exchangeable carbon positions.
13C-Sorbitol: In contrast, ¹³C-labeled internal standards are chemically and physically almost identical to the unlabeled analyte.[3][4] The relative mass difference between ¹³C and ¹²C is much smaller than that between deuterium and hydrogen, resulting in a negligible isotope effect.[5] This ensures that ¹³C-sorbitol co-elutes perfectly with native sorbitol, providing more reliable correction for matrix effects.[9] Furthermore, ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to back-exchange, ensuring the stability of the standard throughout the analytical process.[3]
Data Presentation: Performance at a Glance
The following table summarizes the key performance characteristics of D-Sorbitol-d2 and 13C-sorbitol as internal standards for sorbitol quantification.
| Performance Parameter | D-Sorbitol-d2 | 13C-Sorbitol | Rationale |
| Chromatographic Co-elution | Potential for partial separation from analyte | Identical retention time to analyte | The significant mass difference in deuterated compounds can lead to an isotope effect, altering chromatographic behavior.[3][6] |
| Correction for Matrix Effects | May be compromised by chromatographic shift | Excellent | Co-elution is critical for accurate compensation of ion suppression or enhancement.[7][8] |
| Isotopic Stability | Risk of H/D exchange if labeled on hydroxyl groups | High stability | ¹³C atoms are integrated into the non-exchangeable carbon skeleton.[3] |
| Chemical and Physical Similarity | Good, but with potential for differences | Nearly identical | ¹³C labeling results in minimal changes to the molecule's properties.[4] |
| Cost-Effectiveness | Generally lower cost | Generally higher cost | Deuterium labeling is often a simpler and less expensive synthetic process.[10] |
| Commercial Availability | Readily available | Readily available | Both are commercially available from various suppliers. |
Experimental Protocols: Quantification of Sorbitol in Human Plasma
The following is a detailed experimental protocol adapted from a validated UPLC-MS/MS method for the quantification of sorbitol in human plasma, which utilizes ¹³C-labeled sorbitol as the internal standard.[10]
Materials and Reagents
-
Analytes: D-Sorbitol
-
Internal Standards: Sorbitol-¹³C₆ (surrogate analyte for calibration curve), Sorbitol-¹³C₃ (internal standard for quantification)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Matrix: K₂EDTA human plasma
Sample Preparation
-
Spiking: Prepare calibration standards by spiking Sorbitol-¹³C₆ into K₂EDTA human plasma to achieve a concentration range of 0.300 to 75.0 µM.
-
Internal Standard Addition: Prepare a working internal standard solution of 5.00 µM Sorbitol-¹³C₃ in 100% methanol.
-
Protein Precipitation: To 50 µL of plasma sample (or standard), add 200 µL of the internal standard working solution.
-
Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 5 mM Ammonium Acetate in 95:5 ACN:Water
-
Gradient: A linear gradient from 85% to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Sorbitol: m/z 181 → 89
-
Sorbitol-¹³C₆: m/z 187 → 92
-
Sorbitol-¹³C₃: m/z 184 → 91
-
-
Data Analysis: Quantify sorbitol concentration by calculating the peak area ratio of the analyte to the internal standard (Sorbitol-¹³C₃) and comparing it to the calibration curve constructed using Sorbitol-¹³C₆.
Considerations for using D-Sorbitol-d2:
If D-Sorbitol-d2 were to be used as the internal standard in this assay, the following considerations would be crucial:
-
Label Position: Ensure that the deuterium labels are on non-exchangeable carbon positions to prevent H/D back-exchange.
-
Chromatographic Evaluation: During method development, it would be essential to carefully evaluate the chromatographic profiles of sorbitol and D-Sorbitol-d2 to check for any retention time shifts.
-
Matrix Effect Validation: A thorough validation of matrix effects across different lots of plasma would be necessary to ensure that any observed chromatographic shift does not lead to differential ion suppression or enhancement.
Mandatory Visualization
Caption: Experimental workflow for sorbitol quantification.
Caption: Isotope effect on chromatography.
Caption: The Polyol Pathway of Sorbitol Metabolism.
Conclusion and Recommendation
While both D-Sorbitol-d2 and 13C-sorbitol can be used as internal standards for the quantification of sorbitol, the evidence strongly favors the use of 13C-sorbitol for achieving the highest levels of accuracy and precision. The near-identical chemical and physical properties of 13C-sorbitol to the native analyte ensure co-elution and reliable correction for matrix effects, which is the cornerstone of robust quantitative bioanalysis.
Although deuterated standards may offer a more cost-effective solution, researchers must be vigilant about the potential for chromatographic shifts and the stability of the isotopic labels. For high-stakes applications such as clinical trials and drug development, the superior performance and reliability of 13C-sorbitol justify the additional investment, ensuring data of the highest quality and integrity.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aldose reductase and sorbitol dehydrogenase distribution in substructures of normal and diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]
- 8. Aldose reductase and sorbitol dehydrogenase distribution in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Battle for Accuracy: D-Sorbitol-d2-1 vs. Mannitol-d in Sorbitol Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of sorbitol, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of two commonly employed deuterated internal standards, D-Sorbitol-d2-1 and mannitol-d, supported by experimental data and detailed analytical protocols.
In the realm of quantitative analysis, particularly when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. This has led to the widespread use of stable isotope-labeled compounds, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or d).
This guide will delve into a comparative analysis of this compound, an isotopically labeled analog of sorbitol, and mannitol-d, a deuterated stereoisomer of sorbitol.
Performance Comparison: this compound vs. Mannitol-d
While direct head-to-head comparative studies are not extensively published, the principles of analytical chemistry and available data on similar compounds allow for a robust evaluation of their respective strengths and weaknesses. The ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.
| Parameter | This compound | Mannitol-d | Rationale |
| Structural Similarity | Identical (Isotopologue) | Stereoisomer | This compound is chemically identical to sorbitol, ensuring the most similar behavior during extraction and chromatography. Mannitol, as a stereoisomer, may have slightly different physical properties. |
| Chromatographic Co-elution | High Likelihood | Potential for Separation | Due to their identical core structure, this compound is expected to co-elute perfectly with sorbitol under most chromatographic conditions. Mannitol and sorbitol can be separated under certain HPLC conditions, which would violate a key principle of ideal internal standard use.[1][2] |
| Ionization Efficiency | Nearly Identical | Similar, but potential for slight differences | As isotopologues, this compound and sorbitol are expected to have virtually identical ionization efficiencies in mass spectrometry. Stereoisomers like mannitol may exhibit minor differences. |
| Correction for Matrix Effects | Excellent | Good to Excellent | Both are expected to compensate well for matrix effects. However, the identical chemical nature of this compound provides a theoretical advantage in perfectly mimicking the analyte's interaction with matrix components. |
| Commercial Availability | Readily Available | Readily Available | Both deuterated standards are commercially available from various suppliers. |
| Cost | Generally Higher | May be slightly lower | Isotope-labeled analogues of the specific analyte are often more expensive to synthesize than labeled isomers. |
Experimental Protocols
Below are representative experimental protocols for the analysis of sorbitol using a deuterated internal standard with LC-MS/MS. These protocols are generalized and should be optimized for specific matrices and instrumentation.
Sample Preparation (for Biological Fluids)
-
Thaw samples (e.g., plasma, urine) on ice.
-
Vortex the sample to ensure homogeneity.
-
Pipette 100 µL of the sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either this compound or mannitol-d in a suitable solvent like methanol or water).
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
| Parameter | Typical Conditions |
| LC System | UHPLC system |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with high %B, decrease to elute polar compounds |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Sorbitol: [M-H]⁻ → fragment ionthis compound: [M+2-H]⁻ → fragment ionMannitol-d: [M+n-H]⁻ → fragment ion |
| Collision Energy | Optimized for each transition |
Note: The exact MRM (Multiple Reaction Monitoring) transitions and collision energies must be determined empirically for the specific instrument being used.
Visualizing the Context: The Polyol Pathway
Sorbitol is a key intermediate in the polyol pathway, a metabolic route that becomes particularly active in hyperglycemic conditions. Understanding this pathway is crucial for researchers studying diabetic complications.
Caption: The Polyol Pathway showing the conversion of glucose to fructose via sorbitol.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of sorbitol in a biological matrix using an internal standard.
Caption: A typical experimental workflow for sorbitol analysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative assays for sorbitol. While both this compound and mannitol-d are viable options, this compound holds a theoretical advantage due to its identical chemical nature to the analyte, which is likely to provide more accurate correction for analytical variability. However, mannitol-d can serve as a suitable alternative, particularly when cost is a consideration, provided that the analytical method is carefully validated to ensure co-elution and comparable analytical behavior to sorbitol. Ultimately, the choice should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.
References
A Comparative Guide to LC-MS and GC-MS Methods for Sorbitol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of sorbitol, a widely used excipient and sugar substitute, is critical. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.
Method Comparison at a Glance
Both LC-MS and GC-MS offer high sensitivity and selectivity for sorbitol analysis. However, they differ significantly in their sample preparation, chromatographic separation, and the overall workflow. LC-MS is often favored for its ability to analyze non-volatile and thermally labile compounds like sorbitol directly, while GC-MS typically requires a derivatization step to increase the volatility of the analyte.[1][2][3][4]
The choice between LC-MS and GC-MS depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.[3][4] LC-MS is particularly well-suited for analyzing biological samples such as plasma and urine with minimal sample preparation.[1][5] In contrast, GC-MS is a robust technique that can provide excellent separation efficiency for complex mixtures, although the derivatization step can add to the sample preparation time.[2][6]
Quantitative Performance Data
The following tables summarize the quantitative performance characteristics of LC-MS and GC-MS methods for sorbitol analysis as reported in various studies.
Table 1: LC-MS Method Performance for Sorbitol Analysis
| Parameter | Reported Value(s) | Sample Matrix | Reference(s) |
| Limit of Detection (LOD) | 2.5 x 10⁻⁶ mol/L | Sugar-free gum | [7] |
| Limit of Quantification (LOQ) | 10 µg/mL | Sorbitol solution | [8] |
| Linearity Range | 5.0 x 10⁻⁵ – 5.0 x 10⁻² mol/L | Sugar-free gum | [7] |
| Precision (RSD) | < 12.5% | Food simulant | [9] |
| Accuracy (Recovery) | 87.5% - 102.7% | Food simulant | [9] |
Table 2: GC-MS Method Performance for Sorbitol Analysis
| Parameter | Reported Value(s) | Sample Matrix | Reference(s) |
| Limit of Detection (LOD) | 39 ng/mL | Biological tissue | [6] |
| Limit of Quantification (LOQ) | < 15 mg/L | Urine | [10] |
| Linearity Range | Not explicitly stated | - | - |
| Precision (RSD) | < 15% | Urine | [10] |
| Accuracy (Recovery) | 95.8% - 121.9% | Urine | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both LC-MS and GC-MS analysis of sorbitol.
LC-MS/MS Method for Sorbitol in Biological Fluids
This method is suitable for the quantitative analysis of sorbitol in plasma and urine.[11]
1. Sample Preparation:
-
Plasma: Extract sorbitol by adding nine equivalents of an extraction solution (80% methanol, 20% aqueous solution containing 10 mM ammonium acetate, 10 mM EDTA, and an internal standard like [¹³C₅]-xylitol, pH 8). Centrifuge the mixture at 4°C to precipitate proteins. Transfer the supernatant and dilute with mass spectrometry-grade water before injection.[11]
-
Urine: Mix the urine sample in a 1:1 ratio with acetonitrile, vortex, and let it stand on ice for 5 minutes. Centrifuge and collect the supernatant for analysis.[11]
2. Chromatographic Conditions:
-
Column: Asahipak NH2P-50 4E column (4.6 × 250 mm).[11]
-
Mobile Phase: Isocratic elution with 75% acetonitrile and 25% water containing 5 mM ammonium acetate, pH 9.2.[11]
-
Flow Rate: 0.8 mL/min.[11]
-
Column Temperature: Ambient (25°C).[12]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters:
GC-MS Method for Sorbitol (with Derivatization)
This method involves derivatization to make sorbitol volatile for gas chromatography.[13][14]
1. Sample Preparation and Derivatization:
-
Evaporate the solvent from the sample solution in a vial at approximately 70°C.[13]
-
Dry the residue completely in a vacuum drying oven at 70°C.[13]
-
Add a solution of n-butane boronic acid and an internal standard (e.g., methyl nonadecanate) to the dried residue.[13][14]
-
Shake the vial gently until the contents are fully dissolved and let it stand for 20 minutes for the derivatization reaction to complete.[13]
2. Chromatographic Conditions:
-
Column: 2 m × 3 mm (i.d.) glass column packed with a solid support (e.g., Chromosorb WAW, DMCS, 100–120 mesh) coated with a silicone stationary phase like OV-225.[13]
-
Carrier Gas: Nitrogen or helium.[13]
-
Temperatures:
3. Mass Spectrometry Conditions:
-
Ionization Mode: Typically Electron Impact (EI).[2]
-
Mass Analyzer: Quadrupole.[15]
-
The specific m/z values for monitoring would be determined based on the fragmentation pattern of the derivatized sorbitol.
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflows for the analysis of sorbitol by LC-MS and GC-MS, and a logical diagram for method cross-validation.
Caption: LC-MS workflow for sorbitol analysis.
Caption: GC-MS workflow for sorbitol analysis.
Caption: Logical workflow for cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. iltusa.com [iltusa.com]
- 5. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. customs.go.jp [customs.go.jp]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Sorbitol Quantification Methods for Researchers and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of sorbitol, a widely used excipient in pharmaceutical formulations and a key polyol in various biological and food matrices. The selection of an appropriate analytical method is critical for quality control, formulation development, and metabolic studies. This document outlines the experimental protocols and performance characteristics of five prominent methods: Enzymatic Assay, Gas Chromatography (GC), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison Overview
The choice of a sorbitol quantification method depends on several factors, including the nature of the sample matrix, the required sensitivity and selectivity, available equipment, and desired throughput. The following table summarizes the key performance characteristics of the compared methods based on published data.
| Parameter | Enzymatic Assay | Gas Chromatography (GC) | HPLC-RID | HPLC-ELSD | LC-MS/MS |
| Principle | Enzymatic oxidation of sorbitol | Separation of volatile derivatives | Separation based on refractive index difference | Separation based on light scattering of non-volatile analytes | Separation based on mass-to-charge ratio |
| Selectivity | Moderate (potential for interference from other polyols)[1] | High | Moderate (co-elution can be an issue) | Good | Very High |
| Sensitivity | Good (Linear range: 5-1000 µM)[2][3] | High | Moderate (LOD: 0.01-0.17 mg/mL)[4][5][6] | Good (LOQ: ~1 mg/mL)[7] | Very High (LOD as low as 0.1 µM)[8] |
| Precision (%RSD) | < 5% | < 5% | < 5%[4][5][6] | < 2%[7] | < 15% |
| Accuracy (Recovery %) | > 85%[9] | 96-102%[10] | 91-109%[6] | 92.3-107.3%[11] | 85-115% |
| Derivatization | Not required | Required (e.g., silylation, acetylation)[10][12] | Not required | Not required | Not required |
| Throughput | High (suitable for microplate format)[13] | Low to Moderate | Moderate | Moderate | High |
| Matrix Suitability | Biological fluids, food extracts[2][3] | Biological samples, food, pharmaceuticals[10][14] | Pharmaceuticals, food, beverages[4][6][15] | Pharmaceuticals, food[7][16][17] | Complex biological matrices, pharmaceuticals[18][19][20] |
| Cost (Instrument) | Low | Moderate | Moderate | Moderate to High | High |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each sorbitol quantification method.
Logical Relationships and Method Selection
The selection of an appropriate method for sorbitol quantification is a multi-faceted decision. The following diagram illustrates the logical relationships between key decision criteria and the suitability of each method.
Detailed Experimental Protocols
Enzymatic Assay
This method is based on the enzymatic conversion of sorbitol to fructose by sorbitol dehydrogenase (SDH), coupled with the reduction of NAD+ to NADH. The increase in absorbance at 340 nm is proportional to the sorbitol concentration. Commercial kits are available for this assay.[2][3]
-
Sample Preparation:
-
Homogenize solid samples in water.
-
For biological samples containing proteins, deproteinize using a 10 kDa spin filter.
-
Adjust the sample pH to between 7.0 and 8.0.
-
Dilute samples as necessary to fall within the linear range of the assay.
-
-
Reagents:
-
Assay Buffer
-
NAD/MTT solution
-
Sorbitol Dehydrogenase (Enzyme A)
-
Diaphorase (Enzyme B)
-
Sorbitol Standard (e.g., 50 mM)
-
-
Procedure (96-well plate format):
-
Prepare a standard curve by diluting the sorbitol standard.
-
Add 20 µL of each standard and sample to separate wells.
-
Prepare a working reagent by mixing the Assay Buffer, NAD/MTT, and enzymes according to the kit instructions.
-
Add 80 µL of the working reagent to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the optical density at 565 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the concentration of sorbitol in the samples from the linear regression.
-
Gas Chromatography (GC)
This method requires derivatization of the non-volatile sorbitol to a volatile compound, typically an acetate or silyl derivative, prior to analysis by GC with flame ionization detection (FID).
-
Sample Preparation and Derivatization:
-
Extract sorbitol from the sample matrix.
-
Dry the extract completely.
-
Add a derivatizing agent (e.g., a mixture of pyridine and acetic anhydride) and an internal standard.[10]
-
Heat the mixture to facilitate the derivatization reaction.
-
-
GC-FID Conditions:
-
Column: e.g., 10% Silar 10C on 100/120 Chromosorb W AW[10]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Isothermal at 220 °C or a temperature gradient depending on the specific derivatives.
-
Detector Temperature (FID): 250 °C
-
Carrier Gas: Nitrogen or Helium
-
-
Data Analysis:
-
Identify the sorbitol derivative peak based on its retention time relative to the standard.
-
Quantify using a calibration curve based on the peak area ratio of the sorbitol derivative to the internal standard.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a common method for analyzing sugars and polyols without chromophores. Separation is typically achieved using an ion-exchange or amine-based column.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase (often high-purity water).
-
Filter the sample through a 0.45 µm membrane filter before injection.
-
-
HPLC-RID Conditions:
-
Data Analysis:
-
Identify the sorbitol peak by its retention time.
-
Quantify using an external standard calibration curve based on peak area.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is an alternative to RID, offering better sensitivity for some applications and compatibility with gradient elution.
-
Sample Preparation:
-
Similar to HPLC-RID, dissolve the sample in a suitable solvent.
-
Filter the sample through a 0.45 µm membrane filter.
-
-
HPLC-ELSD Conditions:
-
Data Analysis:
-
Identify the sorbitol peak by retention time.
-
Quantify using an external standard calibration curve. A logarithmic transformation of both concentration and peak area may be required for linearization.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and low-level quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separation.
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., Asahipak NH2P-50 4E)[18]
-
Mobile Phase: Gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[18]
-
Flow Rate: 0.3 - 0.8 mL/min
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for sorbitol and the internal standard. For sorbitol, a common transition is m/z 181 → 89.[18]
-
-
Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
Conclusion
The selection of a suitable method for sorbitol quantification requires careful consideration of the specific analytical needs. For high-throughput screening in simple matrices where cost is a concern, enzymatic assays are a viable option. For routine quality control of pharmaceutical and food products with moderate sensitivity requirements, HPLC-RID and HPLC-ELSD offer robust and reliable performance without the need for derivatization. When higher selectivity is needed, particularly in the presence of other polyols, GC with derivatization is a powerful technique. For challenging applications involving complex biological matrices and the need for very low detection limits, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. This guide provides the necessary information for researchers, scientists, and drug development professionals to make an informed decision on the most appropriate method for their sorbitol analysis needs.
References
- 1. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Not Found [journals.ashs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ucanr.edu [ucanr.edu]
- 14. Quantitative analysis of polyols in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ftb.com.hr [ftb.com.hr]
- 16. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 19. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Certified Reference Materials for Sorbitol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for sorbitol, an essential excipient in numerous pharmaceutical formulations. Accurate quantification of sorbitol is critical for ensuring product quality, stability, and meeting regulatory requirements. This document offers a side-by-side analysis of key performance characteristics of sorbitol CRMs, detailed experimental protocols for their use, and visual workflows to aid in understanding their development and application.
Performance Comparison of Sorbitol Certified Reference Materials
The selection of an appropriate CRM is paramount for achieving accurate and reproducible analytical results. The following table summarizes the key specifications of sorbitol CRMs from leading suppliers, based on their publicly available Certificates of Analysis.
| Manufacturer/Supplier | Product Name/Grade | Certified Purity (as is) | Uncertainty | Traceability | Key Impurities Noted |
| Sigma-Aldrich | Sorbitol Pharmaceutical Secondary Standard; Certified Reference Material | 99.2% | Not explicitly stated on example CoA | Traceable to USP and Ph. Eur. primary standards[1] | Mannitol, other related substances[2] |
| LGC Standards | Sorbitol CRS | Not explicitly stated on specimen CoA | Not explicitly stated on specimen CoA | European Pharmacopoeia (EP) Reference Standard[3] | Related substances as per EP monograph[4] |
| USP | Sorbitol Reference Standard | Not explicitly stated, meets USP monograph specifications[5] | Not explicitly stated | United States Pharmacopeia (USP) Reference Standard[6] | Reducing sugars, total sugars, other polyhydric alcohols[6] |
| Duchefa Biochemie | D-SORBITOL | 99.2% (anhydrous substance) | Not Stated | Conforms to manufacturer's results | Mannitol, Total Impurity, Reducing Sugars, Heavy Metals[2] |
| Generic Supplier | Sorbitol 70% - B.P. NON-CRYSTALLIZING GRADE | 87.43 % w/w (D-glucitol on anhydrous basis) | Not Stated | Complies with British Pharmacopoeia standards | Reducing sugars, Lead, Heavy Metals, Arsenic, Chloride, Sulphate, Nickel, Ethylene Glycol, Diethylene Glycol[7] |
Experimental Protocols
Accurate determination of sorbitol content and impurities relies on robust analytical methodologies. The following are detailed protocols for key experiments, harmonized from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs.
Assay of Sorbitol by High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This method is the standard for determining the purity of sorbitol CRMs and for quantifying sorbitol in pharmaceutical preparations.
a. Chromatographic System:
-
Column: A column with a calcium-type cation-exchange resin (e.g., 7.9 mm i.d. × 300 mm) is typically used.
-
Mobile Phase: Degassed water (HPLC grade).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 75 °C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
b. Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of the Sorbitol CRM.
-
Dissolve in 10 mL of water to obtain a known concentration of about 10.0 mg/mL.
c. Sample Solution Preparation:
-
Accurately weigh a quantity of the sample expected to contain about 100 mg of sorbitol.
-
Dissolve in 10 mL of water.
d. Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for sorbitol.
-
Calculate the percentage of sorbitol in the sample using the following formula:
% Sorbitol = (Peak Area of Sample / Peak Area of Standard) × (Concentration of Standard / Concentration of Sample) × 100
Determination of Reducing Sugars
This test quantifies the amount of reducing sugars present as impurities in the sorbitol CRM.
a. Reagents:
-
Cupric citrate solution
-
Acetic acid solution
-
0.05 N Iodine solution
-
0.05 N Sodium thiosulfate solution
-
Starch indicator solution
b. Procedure:
-
Dissolve an accurately weighed amount of the sorbitol CRM in water.
-
Add cupric citrate solution and heat.
-
Cool the solution and add acetic acid, iodine solution, and hydrochloric acid.
-
Titrate the excess iodine with sodium thiosulfate solution, using starch as an indicator.
-
Perform a blank determination. The difference in the volume of sodium thiosulfate consumed between the blank and the sample indicates the amount of reducing sugars.
Development and Application of Sorbitol CRMs
The development of a reliable CRM is a meticulous process governed by international standards such as ISO 17034.[8] Its subsequent use in pharmaceutical analysis follows a structured workflow to ensure accurate quantification.
Caption: Workflow for the development and certification of a sorbitol Certified Reference Material (CRM).
Caption: Analytical workflow for the quantification of sorbitol in a pharmaceutical product using a CRM.
References
- 1. Sorbitol Pharmaceutical Secondary Standard; Certified Reference Material 50-70-4 [sigmaaldrich.com]
- 2. duchefa-biochemie.com [duchefa-biochemie.com]
- 3. Sorbitol CRS | CAS 50-70-4 | LGC Standards [lgcstandards.com]
- 4. Sorbitol | CAS 50-70-4 | LGC Standards [lgcstandards.com]
- 5. Buy USP Sorbitol (d-Glucitol) Reference Standard, 125 mg USP-1617000 [store.usp.org]
- 6. Sorbitol USP Reference Standard CAS 50-70-4 Sigma-Aldrich [sigmaaldrich.com]
- 7. tiimg.tistatic.com [tiimg.tistatic.com]
- 8. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
A Researcher's Guide to Derivatization Agents for Sugar Alcohol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sugar alcohols is critical in various applications, from food science to pharmaceutical formulations. This guide provides a comparative analysis of common derivatization agents used to enhance the detection and separation of sugar alcohols by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Sugar alcohols, or polyols, are polyhydric alcohols that are naturally present in some fruits and vegetables and are also commercially produced. Their low caloric value and non-cariogenic properties make them popular sugar substitutes. However, their high polarity and non-volatile nature pose analytical challenges. Derivatization is a key strategy to overcome these hurdles by converting the polar hydroxyl groups into less polar and more volatile functional groups, thereby improving chromatographic resolution and detection sensitivity.
This guide delves into the performance of several widely used derivatization agents, presenting a comparative summary of their reaction conditions, analytical performance, and recommended applications. Detailed experimental protocols for key methods are also provided to facilitate practical implementation.
Comparative Performance of Derivatization Agents
The selection of an appropriate derivatization agent depends on the analytical technique employed (GC or HPLC), the desired sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of common derivatization agents for sugar alcohol analysis.
| Derivatization Agent | Analytical Technique | Typical Reagents | Reaction Conditions | Key Advantages | Key Disadvantages |
| Acetic Anhydride | GC-FID, GC-MS | Acetic anhydride, Pyridine | 90°C for 20-60 min | Robust, cost-effective, stable derivatives | Can be corrosive, requires careful handling |
| Silylating Agents (e.g., BSTFA) | GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide | 60-70°C for 30 min | Forms volatile derivatives, widely applicable | Derivatives can be moisture-sensitive |
| p-Nitrobenzoyl Chloride (PNBC) | HPLC-UV | p-Nitrobenzoyl chloride, Pyridine | 50-60°C for 30-60 min | High sensitivity for UV detection | Reagent can be hazardous |
| Pentafluorobenzyl Bromide (PFB-Br) | GC-MS (ECNI) | Pentafluorobenzyl bromide, Base (e.g., DIPEA) | 60°C for 30-60 min | Excellent sensitivity for electron capture detection | Reagent is toxic and requires careful handling |
| Boronic Acids (e.g., Methylboronic acid) | GC-MS, LC-MS | Methylboronic acid, Acetic anhydride | 70°C for 60 min | High selectivity for vicinal diols | Can form multiple derivatives with some polyols |
In-Depth Analysis of Derivatization Agents
Acetylation with Acetic Anhydride
Acetylation is a classic and widely used derivatization technique for GC analysis of compounds containing hydroxyl groups. The reaction with acetic anhydride in the presence of a catalyst like pyridine converts the polar hydroxyl groups of sugar alcohols into non-polar acetate esters, increasing their volatility.
Advantages:
-
Forms stable derivatives.
-
The reagents are relatively inexpensive.
-
The method is robust and well-established.
Disadvantages:
-
Acetic anhydride and pyridine are corrosive and require handling in a fume hood.
-
The reaction may not be suitable for heat-sensitive compounds.
Silylation with BSTFA
Silylation is another popular derivatization method for GC analysis, where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.
Advantages:
-
Produces highly volatile derivatives suitable for GC-MS analysis.[1]
-
The reaction is generally fast and proceeds under relatively mild conditions.
Disadvantages:
-
TMS derivatives are susceptible to hydrolysis and require anhydrous conditions for both the reaction and analysis.[2]
p-Nitrobenzoylation for HPLC-UV Detection
For HPLC analysis, derivatization is employed to introduce a chromophore into the sugar alcohol molecule, enabling sensitive UV detection. p-Nitrobenzoyl chloride (PNBC) is an effective reagent for this purpose, creating derivatives with strong UV absorbance.
Advantages:
-
Significantly enhances the sensitivity of detection by HPLC-UV, with reported limits of detection (LOD) in the low mg/L range.[3]
-
The method has been successfully applied to the analysis of sugar alcohols in various food matrices.[4][5]
Disadvantages:
-
PNBC is a hazardous chemical and must be handled with appropriate safety precautions.
Pentafluorobenzylation for High-Sensitivity GC-MS
Pentafluorobenzyl bromide (PFB-Br) is a versatile derivatizing agent that introduces a pentafluorobenzyl group, which is strongly electron-capturing. This makes the derivatives highly suitable for sensitive analysis by GC with electron capture negative ion mass spectrometry (GC-ECNI-MS).[2][6]
Advantages:
-
Offers exceptional sensitivity, making it ideal for trace analysis.[2]
-
The derivatives are generally stable.
Disadvantages:
-
PFB-Br is a toxic and lachrymatory reagent, requiring stringent safety measures during handling.[7]
Boronic Acid Derivatization
Boronic acids react selectively with compounds containing vicinal diols, a structural feature of sugar alcohols, to form cyclic boronate esters.[8] This specificity can be exploited for selective extraction and analysis.
Advantages:
-
High selectivity for diols, which can reduce interference from other compounds in the sample matrix.[9]
-
Can be used for both GC and LC applications.
Disadvantages:
-
The reaction can sometimes yield multiple derivative products, potentially complicating chromatographic analysis.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the derivatization of sugar alcohols and a decision-making process for selecting an appropriate derivatization agent.
Caption: General experimental workflow for the analysis of sugar alcohols using derivatization.
Caption: Decision tree for selecting a suitable derivatization agent for sugar alcohol analysis.
Detailed Experimental Protocols
Protocol 1: Acetylation of Sugar Alcohols for GC Analysis
This protocol is adapted from a general procedure for the acetylation of sugar alcohols.[10][11]
Materials:
-
Sugar alcohol standard or sample extract (dried)
-
Acetic anhydride
-
Pyridine
-
Heating block or water bath
-
GC vials
Procedure:
-
Place the dried sugar alcohol sample (approximately 1-5 mg) in a reaction vial.
-
Add 200 µL of pyridine to dissolve the sample.
-
Add 200 µL of acetic anhydride to the vial.
-
Cap the vial tightly and heat at 90°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The derivatized sample can be directly injected into the GC or diluted with a suitable solvent (e.g., ethyl acetate) if necessary.
Protocol 2: Derivatization with p-Nitrobenzoyl Chloride for HPLC-UV Analysis
This protocol is based on the method described by Nojiri et al. (2000) for the determination of sugar alcohols in confectioneries.[5][12]
Materials:
-
Sugar alcohol standard or sample extract (dried)
-
p-Nitrobenzoyl chloride (PNBC) solution in a suitable solvent (e.g., acetonitrile)
-
Pyridine
-
Water bath
-
HPLC vials
Procedure:
-
To the dried sample containing sugar alcohols in a reaction vial, add 1 mL of a 10 mg/mL solution of PNBC in pyridine.
-
Seal the vial and heat at 60°C for 30 minutes in a water bath.
-
After cooling, add 1 mL of water to stop the reaction.
-
Extract the derivatives with a suitable organic solvent (e.g., chloroform).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
Protocol 3: Derivatization with Pentafluorobenzyl Bromide for GC-MS Analysis
This protocol is a general procedure for the derivatization of hydroxyl-containing compounds with PFB-Br.[6][13]
Materials:
-
Sugar alcohol standard or sample extract (dried)
-
Pentafluorobenzyl bromide (PFB-Br) solution in a suitable solvent (e.g., acetone)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Heating block or water bath
-
GC vials
Procedure:
-
To the dried sample in a reaction vial, add 100 µL of a solution containing 10% PFB-Br in acetone and 100 µL of a solution containing 10% DIPEA in acetone.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add a suitable organic solvent (e.g., hexane) and water to the vial and vortex to extract the derivatives into the organic layer.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
Conclusion
The choice of derivatization agent for sugar alcohol analysis is a critical step that significantly impacts the quality and sensitivity of the results. For GC-based methods, acetylation and silylation are robust and widely used techniques, with PFB-Br derivatization offering superior sensitivity for trace analysis. For HPLC-UV analysis, p-nitrobenzoylation is an effective method for enhancing detection. The selective nature of boronic acids presents an attractive option for complex matrices. By carefully considering the analytical requirements and the information presented in this guide, researchers can select the most appropriate derivatization strategy to achieve accurate and reliable quantification of sugar alcohols in their samples.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic determination of sugar alcohols in beverages and foods after nitrobenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of sugar alcohols in confectioneries by high-performance liquid chromatography after nitrobenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multiwell Assay for the Analysis of Sugar Gut Permeability Markers: Discrimination of Sugar Alcohols with a Fluorescent Probe Array Based on Boronic Acid Appended Viologens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis of higher-carbon sugar alcohols via indium-mediated acyloxyallylation as potential phase change materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of sugar alcohols in confectioneries by high-performance liquid chromatography after nitrobenzoylation. | Sigma-Aldrich [sigmaaldrich.com]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Assessing the Kinetic Isotope Effect of D-Sorbitol-d2-1 in Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of D-Sorbitol and its deuterated isotopologue, D-Sorbitol-d2-1. It delves into the theoretical basis for the expected kinetic isotope effect (KIE) by examining the primary metabolic pathway and offers detailed experimental protocols for empirical validation.
Introduction to Sorbitol Metabolism and the Kinetic Isotope Effect
D-Sorbitol is a sugar alcohol that plays a role in carbohydrate metabolism through the polyol pathway.[1] This pathway involves the conversion of glucose to sorbitol and then to fructose, catalyzed by two key enzymes.[2] Understanding the metabolism of sorbitol and its analogues is crucial, particularly in the context of diabetic complications where this pathway is implicated.[3]
The Kinetic Isotope Effect (KIE) is a critical tool in mechanistic and metabolic studies.[4] It describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D).[5] A significant KIE (kH/kD > 1) is typically observed when the bond to the isotope is cleaved during the rate-determining step of the reaction.[6] This phenomenon is increasingly leveraged in drug development to modulate metabolic rates and improve pharmacokinetic profiles.[6]
This guide assesses the anticipated KIE for this compound, a version of sorbitol deuterated at the C-1 position, by comparing its metabolic fate to that of unlabeled D-Sorbitol based on established biochemical principles.
The Polyol Pathway: The Core of Sorbitol Metabolism
The metabolism of D-Sorbitol is primarily governed by the two-step polyol pathway, which is active in various mammalian tissues, including the liver.[2][7]
-
Step 1: Glucose to Sorbitol
-
Enzyme: Aldose Reductase
-
Reaction: Glucose is reduced to sorbitol.
-
Cofactor: This reaction consumes NADPH, oxidizing it to NADP+.[1]
-
-
Step 2: Sorbitol to Fructose
The enzymatic conversion of sorbitol to fructose is the critical reaction for assessing the KIE of deuterated sorbitol.
Caption: The two-step polyol pathway for converting glucose to fructose.
Comparative Analysis: D-Sorbitol vs. This compound
The defining feature of this compound is the substitution of two hydrogen atoms with deuterium at the C-1 position. The metabolic impact of this substitution depends entirely on the reaction mechanism of Sorbitol Dehydrogenase (SDH).
Mechanism of Action: Sorbitol Dehydrogenase catalyzes the oxidation of the hydroxyl group at the C-2 position of sorbitol to form a ketone group in fructose.[8] This involves the cleavage of a C-H bond at the C-2 position.
Predicted Kinetic Isotope Effect:
-
Primary KIE: A large KIE would be expected if a C-D bond was broken in the rate-determining step. This would require deuteration at the site of the reaction, i.e., the C-2 position.
-
Secondary KIE: Since the deuterium labels in this compound are at the C-1 position—adjacent to the reaction center but not directly involved in bond cleavage—any observed effect will be a secondary KIE.[4] Secondary KIEs are typically very small, with reaction rates being only slightly altered.[9]
Therefore, the metabolic conversion of this compound to fructose is expected to proceed at a rate nearly identical to that of unlabeled D-Sorbitol.
Data Summary: Predicted Metabolic Parameters
The following table compares the predicted metabolic outcomes for D-Sorbitol, this compound, and a hypothetical D-Sorbitol-d1-2 for illustrative purposes. No experimental data is currently published for these specific deuterated compounds.
| Substrate | Site of Deuteration | Key Enzyme | Site of Enzymatic Action | Expected KIE Type | Predicted kH/kD Value | Metabolic Consequence |
| D-Sorbitol | None | Sorbitol Dehydrogenase | C-2 Position | N/A | 1.0 | Unaltered metabolism. |
| This compound | C-1 Position | Sorbitol Dehydrogenase | C-2 Position | Secondary | ≈ 1.0 | Negligible change in metabolic rate. |
| D-Sorbitol-d1-2 | C-2 Position | Sorbitol Dehydrogenase | C-2 Position | Primary | > 1.0 (Significant) | Slower rate of metabolism. |
Italicized entry is a hypothetical alternative used for comparison.
Experimental Protocols for KIE Determination
To empirically validate the predicted negligible KIE, the following experimental workflows can be employed.
Caption: Workflow for experimental determination of the kinetic isotope effect.
Protocol 1: In Vitro Enzymatic Assay
This protocol measures the KIE using purified Sorbitol Dehydrogenase (SDH).
-
Objective: To determine the KIE on Vmax by directly comparing the enzymatic conversion rates of D-Sorbitol and this compound.
-
Materials:
-
Procedure:
-
Prepare stock solutions of D-Sorbitol and this compound.
-
In each well of the microplate, add 180 µL of a master mix containing reaction buffer, NAD+ (final concentration ~2-5 mM), and SDH enzyme.[11]
-
To initiate the reaction, add 20 µL of either D-Sorbitol or this compound substrate to respective wells across a range of concentrations.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm (corresponding to NADH formation) every 30 seconds for 10-15 minutes.[12]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km for both substrates.
-
Calculate the KIE as the ratio of the Vmax values: KIE = Vmax(D-Sorbitol) / Vmax(this compound) .
-
Protocol 2: Cell-Based or In Vivo Pharmacokinetic Study
This protocol assesses the overall metabolic clearance in a biological system.
-
Objective: To compare the rate of metabolism and product formation of D-Sorbitol and this compound in a complex biological environment.
-
Materials:
-
Appropriate cell line (e.g., HepG2 human liver cells) or animal model (e.g., C57BL/6 mice).
-
D-Sorbitol and this compound.
-
LC-MS/MS system with a hydrophilic interaction liquid chromatography (HILIC) column.[13][14]
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-Sorbitol, ¹³C₆-Fructose) for quantification.[15][16]
-
-
Procedure (In Vivo Example):
-
Divide animals into two groups.
-
Administer a single intravenous bolus of either D-Sorbitol or this compound.
-
Collect blood samples at designated time points (e.g., 2, 5, 15, 30, 60, 120 minutes).
-
Process plasma by protein precipitation (e.g., with 80% methanol).[15]
-
Analyze samples using a validated LC-MS/MS method to quantify the concentrations of the administered sorbitol isotopologue and its metabolite, fructose.[13][15][16]
-
-
Data Analysis:
-
Plot the plasma concentration of each compound versus time.
-
Calculate key pharmacokinetic parameters, including clearance (CL), half-life (t½), and the area under the curve (AUC) for both the parent compound and the fructose metabolite.
-
The KIE on overall metabolic clearance can be estimated by the ratio of clearance values: KIE = CL(D-Sorbitol) / CL(this compound) .
-
Conclusion and Applications
Based on the established mechanism of Sorbitol Dehydrogenase, which acts on the C-2 position, the metabolic conversion of this compound is predicted to exhibit a negligible secondary kinetic isotope effect. The rate of its conversion to fructose should be virtually indistinguishable from that of unlabeled D-Sorbitol.
Key Implications for Researchers:
-
Metabolic Tracer: this compound is an ideal metabolic tracer. Its near-identical metabolic rate ensures that it accurately reflects the physiological flux through the polyol pathway without the confounding factor of altered kinetics.
-
Internal Standard: Due to its distinct mass and identical metabolic behavior, this compound serves as an excellent internal standard for the precise quantification of endogenous D-Sorbitol in biological samples using mass spectrometry.[17]
-
Mechanistic Studies: The absence of a primary KIE with this compound, contrasted with the expected effect from a C-2 deuterated version, can be used to definitively confirm the site of C-H bond cleavage in the SDH-catalyzed reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sorbitol dehydrogenase: structure, function and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic clearance of D-sorbitol. Noninvasive test for evaluating functional liver plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorbitol dehydrogenase (chicken) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. X-ray crystallographic and kinetic studies of human sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic determination of serum sorbitol dehydrogenase activity with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 16. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of D-Sorbitol-d2-1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of D-Sorbitol-d2-1, ensuring compliance with standard laboratory safety protocols and environmental regulations. The guidance is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Considerations
D-Sorbitol, and by extension its deuterated isotopologue this compound, is not classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1] However, it is crucial to handle all chemicals with care. D-Sorbitol is a combustible solid that can form explosive mixtures in the air when finely dispersed.[2]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and safety glasses or goggles.[3][4][5]
-
In case of dust formation, use a particulate filter respirator.[5][6]
In Case of a Spill:
-
Minor Spills:
-
Major Spills:
II. Step-by-Step Disposal Procedure
Disposal of this compound must adhere to local, state, and federal regulations.[1] The following steps provide a general guideline:
-
Waste Characterization:
-
While D-Sorbitol is not typically classified as hazardous waste, it is the generator's responsibility to make a final determination.[7]
-
If the this compound is mixed with other solvents or chemicals, the entire mixture must be treated as hazardous waste, following the guidelines for the most hazardous component.
-
-
Containerization:
-
Place the waste this compound in a compatible, well-sealed container to prevent leaks or spills.[8][9] The original container can often be used.[8]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name, "this compound".[8] Do not use abbreviations or chemical formulas.[8]
-
Do not overfill the container; a maximum of 90% capacity is recommended.[9]
-
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[10]
-
Provide the waste manifest or pickup request form with a complete and accurate description of the waste.[8]
-
Do not dispose of this compound down the drain or in regular trash.[1][5]
-
III. Quantitative Data and Hazard Profile
The following table summarizes key data for D-Sorbitol, which is chemically analogous to this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₆ | [5][7] |
| Molecular Weight | 182.17 g/mol | [5][7] |
| Appearance | White, crystalline powder | [7] |
| Solubility in Water | Soluble | [7] |
| Melting Point | 95 - 99 °C | [7] |
| GHS Classification | Not classified as hazardous | [5][6][11] |
| Environmental Hazard | Not regarded as dangerous for the environment; readily biodegradable.[12] Slightly hazardous to water (Germany WGK Class 1).[11] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ICSC 0892 - D-SORBITOL [inchem.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. essedielleenologia.com [essedielleenologia.com]
- 12. files.ekmcdn.com [files.ekmcdn.com]
Personal protective equipment for handling D-Sorbitol-d2-1
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for D-Sorbitol-d2-1, a deuterated form of D-Sorbitol. The following procedures and recommendations are based on established safety protocols for D-Sorbitol and are directly applicable to its deuterated analogue due to their chemical similarities.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber with a thickness greater than 0.11 mm, should be worn.[3] It is important to select gloves based on an evaluation of potential hazards, duration of use, and the physical conditions of the workplace.[4]
-
Skin and Body Protection: A laboratory coat is the minimum requirement.[4] For more extensive handling, wear appropriate protective clothing to prevent skin contact.[1][5]
-
Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is critical for laboratory safety and operational efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][6]
-
D-Sorbitol is hygroscopic, meaning it absorbs moisture from the air; therefore, proper sealing of the container is essential.[4][6]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area.[4][7]
-
Avoid generating dust.[6][8] Use dry clean-up procedures if any material is spilled.[8]
-
Wash hands thoroughly with soap and water after handling.[4][7]
3. Spills and Emergency Procedures:
-
Spills: In case of a spill, immediately clean it up by vacuuming or sweeping the material and placing it into a suitable, labeled disposal container.[1][4][6] Avoid generating dust during cleanup.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms appear.[1][6]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek medical attention.[1][6]
4. Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[8]
-
Dispose of the contents and container to an approved waste disposal plant.[4]
-
Do not allow the product to enter drains, other waterways, or soil.[4]
Quantitative Data
The following table summarizes key physical and chemical properties of D-Sorbitol, which are expected to be very similar for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₄O₆ |
| Molecular Weight | 182.17 g/mol [2] |
| Melting Point | 95 - 99 °C / 203 - 210.2 °F[2] |
| Specific Gravity | 1.489[2] |
| Solubility | Soluble in water[2] |
| pH | 6-7 (70% aqueous solution)[2] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. files.ekmcdn.com [files.ekmcdn.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
